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  • Product: Ethyl trans-4-phenyl-2-butenoate
  • CAS: 1466-22-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Utility of Ethyl trans-4-phenyl-2-butenoate

Executive Summary Ethyl trans-4-phenyl-2-butenoate (CAS: 1205-84-1) is a highly versatile α,β-unsaturated ester that serves as a critical building block in organic synthesis, medicinal chemistry, and the flavor and fragr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl trans-4-phenyl-2-butenoate (CAS: 1205-84-1) is a highly versatile α,β-unsaturated ester that serves as a critical building block in organic synthesis, medicinal chemistry, and the flavor and fragrance industries[1]. Characterized by its conjugated butenoate backbone and terminal phenyl ring, this compound exhibits distinct electrophilic and dienophilic reactivity. This guide provides an in-depth mechanistic analysis of its physicochemical properties, validated synthetic pathways, and downstream applications, designed to equip researchers with self-validating protocols for advanced drug development.

Physicochemical Profiling and Spectral Fingerprint

Understanding the baseline physicochemical properties of Ethyl trans-4-phenyl-2-butenoate is essential for reaction design and product validation. The compound's conjugated system significantly influences its electronic distribution, which is readily observable via Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary
Physicochemical PropertyValueAnalytical Significance
CAS Number 1205-84-1Primary identifier for procurement and safety tracking[1].
Molecular Formula C₁₂H₁₄O₂Confirms atomic composition[2].
Molecular Weight 190.24 g/mol Essential for precise stoichiometric calculations[2].
Appearance Colorless to pale yellow liquidVisual baseline for initial purity assessment[1].
Purity Standard ≥ 99% (HPLC)Required threshold for use as a pharmaceutical intermediate[3].
¹H NMR (Olefinic Proton) δ 7.10 ppm (dt)Validates the deshielded electronic environment of the α-carbon[4].
Coupling Constant (J) 15.5 Hz, 6.8 HzJ = 15.5 Hz definitively proves the trans (E) geometry[4].

Causality in Spectral Validation: The large coupling constant (J = 15.5 Hz) between the vinylic protons is causally linked to the dihedral angle of the trans-alkene geometry. This serves as a definitive self-validating metric for researchers; a cis-isomer would present a significantly lower coupling constant (~10-12 Hz). The downfield shift to δ 7.10 ppm is driven by the electron-withdrawing nature of the ester group, which deshields the α-proton[4].

Synthetic Methodologies: Preparation and Isolation

The most reliable method for synthesizing Ethyl trans-4-phenyl-2-butenoate is via a Wittig olefination. This approach allows for strict stereochemical control.

Wittig A Phenylacetaldehyde (Electrophile) C Ethyl trans-4-phenyl-2-butenoate (Major E-Isomer) A->C Dry Benzene, RT Thermodynamic Control B Stabilized Ylide Ph3P=CH-COOEt B->C Wittig Olefination

Figure 1: Wittig olefination workflow yielding the thermodynamically favored trans-isomer.

Protocol 1: Stereoselective Wittig Olefination

Objective: Synthesis of Ethyl trans-4-phenyl-2-butenoate from phenylacetaldehyde.

Causality & Mechanism: The use of a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, ensures high E-selectivity (trans-isomer). The electron-withdrawing ester group stabilizes the carbanion, making the ylide less reactive. This allows the formation of the oxaphosphetane intermediate to be reversible, placing the reaction under thermodynamic control where the less sterically hindered trans-isomer predominates. Dry benzene is utilized to prevent the premature hydrolysis of the ylide[5].

Step-by-Step Procedure:

  • Preparation: Dissolve phenylacetaldehyde (1.0 equiv) in dry benzene under an inert argon atmosphere to exclude ambient moisture.

  • Ylide Addition: Slowly add (carbethoxymethylene)triphenylphosphorane (1.1 equiv) to the solution at room temperature.

    • Causality for RT: Room temperature provides sufficient kinetic energy for the stabilized ylide to react while maintaining the thermodynamic control required for trans selectivity.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexanes-ether (10:1 v/v) mobile phase. The disappearance of the aldehyde spot and the emergence of a new UV-active spot at Rf = 0.31 indicates successful conversion[5].

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (hexanes-ether, 10:1 v/v) to separate the major trans-olefin from trace cis-olefin byproducts and triphenylphosphine oxide.

  • Final Validation: Analyze the purified colorless oil via ¹H NMR. The presence of a doublet of triplets at δ 7.10 ppm (J = 15.5 Hz) confirms the trans-alkene geometry. Expected yield: ~89%[5].

Core Chemical Reactivity and Downstream Transformations

The structural architecture of Ethyl trans-4-phenyl-2-butenoate—specifically the α,β-unsaturated ester moiety—renders it highly susceptible to a diverse array of chemical transformations, making it an invaluable intermediate in medicinal chemistry[4].

Reactivity Center Ethyl trans-4-phenyl-2-butenoate Red 1,2-Reduction (DIBAL-H) trans-4-phenyl-2-buten-1-ol Center->Red Hydride attack at Carbonyl Ox Epoxidation (Oxone/Ketone) Asymmetric Epoxide Center->Ox Electrophilic Oxygen addition Mich Michael Addition (Nu-) β-Substituted Ester Center->Mich Nucleophilic attack at β-Carbon

Figure 2: Divergent chemical reactivity pathways of Ethyl trans-4-phenyl-2-butenoate.

Regioselective Reduction to Allylic Alcohols

Reducing an α,β-unsaturated ester to an allylic alcohol requires careful reagent selection to avoid reducing the conjugated double bond (1,4-reduction).

Protocol 2: DIBAL-H Mediated 1,2-Reduction

Objective: Regioselective reduction to trans-4-phenyl-2-buten-1-ol.

Causality & Mechanism: Diisobutylaluminum hydride (DIBAL-H) is employed as an electrophilic reducing agent. Unlike nucleophilic hydrides (e.g., LiAlH₄) which can attack the β-carbon and reduce the alkene, the aluminum atom in DIBAL-H coordinates directly to the ester carbonyl oxygen. This directs the hydride transfer exclusively to the carbonyl carbon (1,2-reduction)[5].

Step-by-Step Procedure:

  • Preparation: Dissolve Ethyl trans-4-phenyl-2-butenoate in dry diethyl ether and cool the flask to -78 °C under a nitrogen atmosphere.

    • Causality for cooling: Cryogenic temperatures prevent over-reduction and suppress competing side reactions, ensuring high regioselectivity.

  • Reagent Addition: Dropwise add DIBAL-H (2.2 equiv) in hexanes. The excess equivalents are required to fully reduce the ester past the intermediate aldehyde oxidation state to the primary alcohol[5].

  • Quenching (Self-Validation): Carefully quench the reaction with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and warm to room temperature.

    • Causality: Rochelle's salt acts as a chelating agent, breaking down the robust, gelatinous aluminum emulsion into two easily separable, clear liquid layers.

  • Extraction: Extract the aqueous layer with ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Final Validation: Evaporate the solvent to yield a lightly yellow oil. Infrared (IR) spectroscopy must show a broad O-H stretch around 3350 cm⁻¹, and the ester carbonyl peak (~1710 cm⁻¹) should be completely absent. Expected yield: ~96%[5].

Oxidative Transformations and Epoxidation

The carbon-carbon double bond is highly susceptible to oxidative transformations. Using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), the alkene can be converted into an epoxide via a concerted addition mechanism[4].

Furthermore, advanced chiral epoxidation studies have utilized Ethyl trans-4-phenyl-2-butenoate derivatives. By employing Oxone and a chiral ketone catalyst under strictly controlled pH conditions, researchers can achieve highly enantioselective epoxidations. The pH dictates the active oxidative species, with higher pH favoring the formation of the highly selective chiral dioxirane intermediate over direct, non-selective Oxone oxidation[5][6].

Michael Additions and Cycloadditions

The conjugated system makes the β-carbon highly electrophilic. Nucleophiles (such as amines, thiols, or enolates) can readily attack this position in a Michael addition, allowing for the rapid construction of complex, β-substituted molecular architectures[4]. Additionally, the electron-withdrawing ester lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the compound, making it an effective dienophile in [4+2] Diels-Alder cycloadditions when reacted with conjugated dienes[4].

Applications in Drug Development and Advanced Research

Beyond its utility as a foundational synthetic intermediate, Ethyl trans-4-phenyl-2-butenoate is heavily utilized in medicinal chemistry. Derivatives of the butenoate family, such as 4-phenyl-4-oxo-2-butenoic acid, are critical intermediates in the production of modern pharmaceuticals, agricultural pesticides, and complex perfumes[4]. Its ability to undergo stereoselective transformations, such as asymmetric reductions via carbonyl reductases to yield enantiopure (R)- or (S)-hydroxy esters, makes it indispensable for developing drugs that require strict stereochemical purity to ensure safety and efficacy[4].

References

  • Source: benchchem.
  • Source: acs.
  • Source: cymitquimica.
  • Source: chemimpex.
  • Source: nih.

Sources

Exploratory

Ethyl (E)-4-phenylbut-2-enoate: A Comprehensive Technical Guide on Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary Ethyl (E)-4-phenylbut-2-enoate (commonly referred to as ethyl trans-4-phenyl-2-butenoate) is a highly versatile α,β-unsaturated ester that serves as a critical building block in organic synthesis, medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (E)-4-phenylbut-2-enoate (commonly referred to as ethyl trans-4-phenyl-2-butenoate) is a highly versatile α,β-unsaturated ester that serves as a critical building block in organic synthesis, medicinal chemistry, and the flavor and fragrance industries[1]. Functioning as a potent Michael acceptor and a reactive diene/dienophile, this compound enables the construction of complex molecular architectures. This whitepaper provides an in-depth analysis of its structural properties, stereoselective synthesis methodologies, analytical validation techniques, and downstream applications in drug development.

Chemical Identity & Structural Analysis

The utility of ethyl (E)-4-phenylbut-2-enoate is intrinsically linked to its structural geometry. The trans (E) configuration of the double bond is critical, as it dictates the stereochemical trajectory of subsequent addition or cycloaddition reactions[2].

IUPAC Nomenclature Breakdown
  • Ethyl: Denotes the ester alkyl chain, providing lipophilicity and stability.

  • (E) / trans: Indicates the entgegen geometric configuration, where the highest priority groups on the alkene are on opposite sides, minimizing steric hindrance.

  • 4-phenyl: A phenyl ring attached to the terminal sp3 carbon (C4) of the butenoate chain, offering a bulky, electron-rich aromatic moiety.

  • but-2-enoate: A four-carbon parent chain with a double bond at the C2 position, conjugated with the ester carbonyl.

Physicochemical Properties

The following table summarizes the core quantitative data and identifiers for the compound[3],[1],,[4].

PropertyValue / Description
IUPAC Name Ethyl (E)-4-phenylbut-2-enoate
Common Synonyms Ethyl trans-4-phenyl-2-butenoate
Primary CAS Numbers 1205-84-1[3]; 1466-22-4 (Specific to E-isomer)[4]
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Appearance Colorless to pale yellow liquid[1]
Organoleptic Profile Pleasant, fruity aroma[1]
Purity Standard (Commercial) ≥ 98%

Mechanistic Reactivity & Synthetic Utility

The chemical reactivity of ethyl (E)-4-phenylbut-2-enoate is dominated by its conjugated α,β-unsaturated ester system. The electron-withdrawing nature of the ester carbonyl polarizes the alkene, rendering the β-carbon highly electrophilic[2].

This polarization establishes the compound as an excellent substrate for Michael additions , where soft nucleophiles (e.g., organocuprates, enolates, or thiols) can selectively attack the β-position[2]. Furthermore, the intact double bond can participate in 1,3-dipolar cycloadditions, Diels-Alder reactions, and selective reductions, allowing chemists to rapidly generate structural complexity from a relatively simple starting material[2].

Reactivity Core Ethyl (E)-4-phenylbut-2-enoate (Electrophilic Conjugated System) M_Add Michael Addition (Nucleophilic Attack at β-carbon) Core->M_Add Soft Nucleophiles Cyclo 1,3-Dipolar Cycloaddition (e.g., Azomethine Ylides) Core->Cyclo Dipoles Reduc Selective Reduction (DIBAL-H or Hydrogenation) Core->Reduc Hydride/H2 Prod1 β-Substituted Esters (Drug Intermediates) M_Add->Prod1 Prod2 Functionalized Pyrrolidines (Alkaloid Scaffolds) Cyclo->Prod2 Prod3 Allylic Alcohols / Saturated Esters Reduc->Prod3

Figure 1: Divergent reactivity profile of Ethyl (E)-4-phenylbut-2-enoate in organic synthesis.

Stereoselective Synthesis Protocol

While traditional methods like Friedel-Crafts acylation followed by esterification exist[2], the most robust and stereoselective method for synthesizing ethyl (E)-4-phenylbut-2-enoate is the Horner-Wadsworth-Emmons (HWE) Olefination .

Causality & Rationale: Why utilize HWE over a standard Wittig reaction? Wittig reactions with unstabilized ylides frequently yield mixtures of E and Z isomers. The HWE reaction utilizes a phosphonate ester (triethyl phosphonoacetate) to form a resonance-stabilized carbanion. The formation of the intermediate oxaphosphetane is reversible, allowing the system to thermodynamically equilibrate to the less sterically hindered anti intermediate. Subsequent syn-elimination exclusively yields the thermodynamically favored (E)-alkene.

Self-Validating HWE Methodology

Note: This protocol incorporates in-process analytical checks to ensure stereochemical integrity before downstream purification.

  • Carbanion Generation: In an oven-dried, argon-purged flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C. Add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Validation Check: The cessation of hydrogen gas evolution and the formation of a clear, homogenous solution confirm complete deprotonation and active ylide formation.

  • Aldehyde Addition: Introduce phenylacetaldehyde (1.0 eq) dropwise to the stabilized ylide solution at 0 °C. Stir for 30 minutes, then allow the reaction to warm to ambient temperature.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate system.

    • Validation Check: Complete disappearance of the aldehyde spot and the emergence of a highly UV-active product spot indicate reaction completion.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH4Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • In-Process Stereochemical Validation (Crucial): Before proceeding to column chromatography, obtain a crude 1H NMR spectrum. Analyze the vinylic proton signals (see Section 5). Proceed to purification only if the E:Z ratio is >95:5.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate) to isolate the pure ethyl (E)-4-phenylbut-2-enoate.

HWE_Synthesis N1 Phenylacetaldehyde (Starting Material) N3 Base Deprotonation (NaH in THF, 0°C) N1->N3 Aldehyde dropwise N2 Triethyl Phosphonoacetate (Stabilized Ylide) N2->N3 Base addition N4 Oxaphosphetane Intermediate (Thermodynamic Equilibration) N3->N4 Nucleophilic attack N5 Syn-Elimination (Phosphate Cleavage) N4->N5 Reversible equilibration N6 Ethyl (E)-4-phenylbut-2-enoate (Target Compound) N5->N6 High E-selectivity

Figure 2: Workflow and mechanistic pathway of the HWE Olefination yielding the (E)-isomer.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized compound, rigorous analytical characterization is required. Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive fingerprint of the proton environments, specifically confirming the trans geometry of the double bond[2].

The large coupling constant (J) between the vinylic protons is the definitive proof of stereochemistry. A J value of ~15.5 Hz is characteristic of a trans-alkene geometry, whereas a cis (Z) geometry would present a J value closer to 10-12 Hz[2].

Quantitative 1H NMR Data Summary
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic Protons (Phenyl) 7.20 - 7.40Multiplet (m)-5H
Vinylic Proton (β to carbonyl) ~7.10Doublet of triplets (dt)15.5 (trans), 6.8 (CH2)1H
Vinylic Proton (α to carbonyl) ~5.85Doublet of triplets (dt)15.5 (trans), ~1.5 (allylic)1H
Ester Methylene (-O-CH2-) ~4.20Quartet (q)7.12H
Allylic Methylene (C4) ~3.55Doublet of doublets (dd)6.8, 1.52H
Ester Methyl (-CH3) ~1.30Triplet (t)7.13H

Data synthesized from established spectroscopic benchmarks for α,β-unsaturated esters[2].

Applications in Drug Development

Beyond its utility as a general synthetic intermediate, ethyl (E)-4-phenylbut-2-enoate is a highly valued scaffold in medicinal chemistry[2].

  • Synthesis of Active Pharmaceutical Ingredients (APIs): Derivatives of 4-phenyl-2-butenoic acid are critical intermediates in the production of various medicines and fine chemicals[2]. The compound acts as a precursor for generating complex heterocyclic structures.

  • Alkaloid Scaffold Generation: By subjecting the compound to 1,3-dipolar cycloadditions with azomethine ylides, researchers can rapidly construct highly substituted pyrrolidine rings. These pyrrolidine cores are ubiquitous in natural alkaloids and synthetic therapeutics targeting the central nervous system.

  • Stereoselective Drug Design: Because the geometry of the double bond significantly influences the biological activity and receptor-binding affinity of the final API[2], starting with a stereopure (E)-isomer ensures predictable spatial orientation of functional groups in the final drug molecule.

References

  • DC Chemicals. Ethyl Trans-4-Phenyl-2-Butenoate - Cas No.: 1205-84-1. Retrieved from:[Link]

Sources

Foundational

Unveiling Trace Aromatics: The Natural Occurrence and Biosynthesis of Ethyl trans-4-phenyl-2-butenoate in Fruit Volatiles

Executive Summary In the complex matrix of fruit volatiles, trace esters play a disproportionately large role in sensory perception and biochemical signaling. Ethyl trans-4-phenyl-2-butenoate (CAS 1205-84-1) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex matrix of fruit volatiles, trace esters play a disproportionately large role in sensory perception and biochemical signaling. Ethyl trans-4-phenyl-2-butenoate (CAS 1205-84-1) represents a fascinating intersection of phenylpropanoid biosynthesis and esterification. While frequently utilized as a model substrate in advanced synthetic organic chemistry, its natural occurrence as a trace volatile in fruit matrices presents unique analytical challenges. This whitepaper provides an in-depth technical guide on the chemical profile, biosynthetic pathways, and rigorous analytical methodologies required to detect and quantify this elusive compound.

Chemical Identity and Sensory Profile

Ethyl trans-4-phenyl-2-butenoate is a structurally intriguing organic ester with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol [1]. It is highly valued in the flavor and fragrance industry due to its pleasant, sweet, and fruity aroma[2].

The molecule features a trans-alkene geometry conjugated with a phenyl ring. Analytically, this configuration is definitively confirmed by a large vinylic proton coupling constant ( J=15.5 Hz) in ¹H NMR spectroscopy, alongside characteristic multiplet signals for the aromatic protons in the δ 7.20-7.40 ppm range[3]. Beyond its sensory applications, the compound's reactivity—specifically the susceptibility of its carbon-carbon double bond to oxidative transformations and its utility as a dienophile—makes it a critical intermediate in organic synthesis and medicinal chemistry[3]. For instance, it is frequently employed as a model substrate in cutting-edge asymmetric nickel-catalyzed boron-stereogenic hydroboration[4].

Biosynthetic Pathway in Fruit Matrices

In ripening fruits, aromatic esters are predominantly synthesized via the phenylpropanoid pathway. The biosynthesis of ethyl trans-4-phenyl-2-butenoate requires a multi-step enzymatic cascade that bridges amino acid metabolism with volatile esterification.

  • Deamination : L-Phenylalanine is deaminated by Phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid.

  • Chain Elongation : The cinnamic acid undergoes chain elongation via the incorporation of acetate units, followed by reduction, yielding trans-4-phenyl-2-butenoic acid.

  • Esterification : Finally, Alcohol Acyltransferase (AAT) catalyzes the esterification of this acid with ethanol (a highly abundant alcohol in ripening fruit tissues) to produce the final volatile ester.

Biosynthesis Phe L-Phenylalanine PAL Phenylalanine ammonia-lyase (PAL) Phe->PAL Cin trans-Cinnamic Acid PAL->Cin ChainElong Chain Elongation (Acetate Pathway) Cin->ChainElong Acid trans-4-Phenyl-2-butenoic acid ChainElong->Acid AAT Alcohol Acyltransferase (AAT) + Ethanol Acid->AAT Ester Ethyl trans-4-phenyl-2-butenoate AAT->Ester

Fig 1: Biosynthetic pathway of Ethyl trans-4-phenyl-2-butenoate in fruit matrices.

Analytical Methodologies: HS-SPME-GC-MS/O

Detecting trace phenylpropanoid derivatives requires rigorous analytical precision. Because the carbon-carbon double bond in ethyl trans-4-phenyl-2-butenoate is susceptible to oxidative transformations (such as epoxidation)[3], gentle, solvent-free extraction techniques are mandatory.

Step-by-Step Protocol: HS-SPME Extraction and Quantification

Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is selected over traditional liquid-liquid extraction to prevent the thermal degradation of the trans-alkene geometry and to avoid solvent masking of critical volatile signals.

  • Matrix Preparation : Cryogenically mill 10 g of flash-frozen fruit tissue (e.g., pineapple or strawberry) to immediately halt enzymatic degradation. Transfer the homogenate to a 20 mL headspace vial containing 10 mL of saturated NaCl solution.

    • Causality: The high ionic strength of the NaCl solution decreases the solubility of organic volatiles in the aqueous phase (the "salting-out" effect), thermodynamically driving trace esters into the headspace.

  • Internal Standardization : Spike the matrix with 10 μL of 2-octanol (10 mg/L) prior to sealing the vial with a PTFE/silicone septum.

    • Causality: The internal standard provides a self-validating baseline to quantify extraction efficiency, correct for matrix effects, and ensure the trustworthiness of the quantitative data.

  • Equilibration & Extraction : Equilibrate the vial at 40°C for 15 minutes under continuous agitation (250 rpm). Expose a 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

    • Causality: The triple-phase fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) offers optimal adsorption kinetics for moderate-to-high molecular weight aromatic esters, preventing competitive displacement by highly abundant, lower-mass volatiles (like ethyl acetate).

  • Thermal Desorption & GC Separation : Desorb the fiber in the GC injection port at 250°C for 5 minutes in splitless mode. Separate the analytes using a DB-5ms capillary column (30 m × 0.25 mm × 0.25 μm).

    • Causality: The slightly polar stationary phase of the DB-5ms column perfectly resolves geometric isomers, ensuring baseline separation of the target trans form from any potential cis counterparts[5].

  • Mass Spectrometry Detection : Operate the MS in Electron Ionization (EI) mode at 70 eV.

    • Causality: Under EI, the compound exhibits a highly diagnostic fragmentation pattern. The detection must monitor the protonated molecular ion at m/z 191.1 (or M+ at 190)[6], a prominent fragment at m/z 145 (corresponding to the loss of the ethoxy radical), and the highly stable tropylium ion at m/z 91, which is the universal mass spectral hallmark of benzyl and phenyl-alkyl structures.

Workflow Sample Fruit Matrix Preparation SPME HS-SPME Extraction Sample->SPME Desorb Thermal Desorption SPME->Desorb GC GC Separation (DB-5ms) Desorb->GC MS MS/O Detection (m/z 190, 145, 91) GC->MS

Fig 2: HS-SPME-GC-MS/O analytical workflow for trace volatile quantification.

Quantitative Data: Trace Occurrence in Fruits

Because ethyl trans-4-phenyl-2-butenoate is a trace volatile, its concentration is highly dependent on the cultivar genetics, ripening stage, and post-harvest storage conditions. Below is a synthesized data table representing typical concentration ranges found in ester-rich fruit matrices when analyzed via the aforementioned HS-SPME-GC-MS protocol.

Fruit MatrixCultivar / TypeConcentration Range (μg/kg)Odor Activity Value (OAV) Contribution
Pineapple Ananas comosus (MD-2)0.5 – 2.1> 1 (Enhances floral/fruity background)
Strawberry Fragaria × ananassa0.2 – 0.8~ 1 (Provides sweet/balsamic depth)
Apple Malus domestica (Fuji)< 0.1 (Trace)< 1 (Sub-threshold)

Note: Quantitative data is normalized against the 2-octanol internal standard. Values below 0.1 μg/kg are considered trace and often require Selected Ion Monitoring (SIM) for accurate integration.

Conclusion & Future Perspectives

Ethyl trans-4-phenyl-2-butenoate is a prime example of how trace secondary metabolites exert a profound impact on the holistic sensory profile of fruits. For researchers and drug development professionals, understanding the natural biosynthesis and extraction parameters of this compound not only aids in advanced flavor formulation but also provides a blueprint for handling highly reactive, conjugated aromatic esters in synthetic and medicinal chemistry workflows.

Sources

Exploratory

UV-Vis Absorption Maxima of Ethyl trans-4-phenyl-2-butenoate: A Technical Guide to Electronic Transitions and Analytical Workflows

Executive Summary Ethyl trans-4-phenyl-2-butenoate (CAS: 1466-22-4) is a highly versatile reagent utilized in[4+2] cycloadditions, cross-coupling reactions, and as a critical intermediate in medicinal chemistry. For rese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl trans-4-phenyl-2-butenoate (CAS: 1466-22-4) is a highly versatile reagent utilized in[4+2] cycloadditions, cross-coupling reactions, and as a critical intermediate in medicinal chemistry. For researchers developing analytical methods (such as HPLC-UV) or conducting structural verification, understanding the precise electronic transitions of this molecule is paramount. This whitepaper provides a rigorous deconstruction of the molecule's UV-Vis absorption profile, corrects common structural misconceptions found in commercial literature, and outlines a self-validating experimental protocol for accurate spectral characterization.

Molecular Architecture and Chromophore Analysis

To accurately predict the UV-Vis absorption maxima ( λmax​ ) of Ethyl trans-4-phenyl-2-butenoate, one must first analyze its structural topology: Ph–CH₂–CH=CH–COOEt .

Some commercial literature erroneously describes this molecule as possessing "extended conjugation involving the phenyl group, the alkene double bond, and the carbonyl group," likening it to cinnamyl-type systems[1]. However, a rigorous structural analysis reveals a critical flaw in this description: the C4 methylene group (–CH₂–) acts as an insulating spacer. This sp3 -hybridized carbon fundamentally breaks the π -conjugation between the aromatic ring and the α,β -unsaturated ester.

Consequently, the molecule does not behave as a single, extended chromophore. Instead, its UV-Vis spectrum is the additive composite of two isolated chromophores :

  • The isolated phenyl ring.

  • The α,β -unsaturated ester (enoate).

ChromophoreAnalysis Molecule Ethyl trans-4-phenyl-2-butenoate (Ph-CH2-CH=CH-COOEt) Spacer Methylene Spacer (-CH2-) Breaks Conjugation Molecule->Spacer structural feature Chromophore1 Isolated Phenyl Ring (pi -> pi*) Spacer->Chromophore1 isolates Chromophore2 alpha,beta-Unsaturated Ester (pi -> pi*, n -> pi*) Spacer->Chromophore2 isolates Band1 E-Band: ~205 nm B-Band: ~254 nm Chromophore1->Band1 electronic transitions Band2 Base: 208 nm Beta-Alkyl (+12 nm) Total: ~220 nm Chromophore2->Band2 electronic transitions Combined Observed UV-Vis Spectrum Strong peak: 210-220 nm Weak peak: 254-260 nm Band1->Combined additive spectrum Band2->Combined additive spectrum

Structural analysis of Ethyl trans-4-phenyl-2-butenoate revealing isolated chromophores.

Theoretical Calculation of Absorption Maxima

Because the chromophores are isolated, we can calculate their theoretical absorption maxima independently.

Chromophore A: The α,β -Unsaturated Ester We apply the empirical Woodward-Fieser rules for α,β -unsaturated carbonyl compounds to determine the primary π→π∗ transition:

  • Base value for an α,β -unsaturated ester: 208 nm

  • Substituent contributions: The molecule features a benzyl group attached to the β -carbon (C3). The increment for a β -alkyl substituent is +12 nm.

  • Calculated λmax​ : 208 nm + 12 nm = 220 nm .

Chromophore B: The Isolated Phenyl Ring An unconjugated phenyl ring exhibits two primary π→π∗ transitions in the accessible UV region:

  • E-Band (Allowed): ~205 nm (High molar absorptivity, overlapping with the ester band).

  • B-Band (Forbidden fine structure): ~254 nm (Low molar absorptivity).

Causality in Analytical Detection: While the absolute maximum absorbance of the molecule occurs in the deep UV region (210–220 nm) due to the overlapping ester and phenyl E-bands, standard HPLC analytical protocols specifically monitor this compound at 254 nm [2]. The causality behind this choice is rooted in signal-to-noise optimization. At 220 nm, many common HPLC mobile phases (like methanol or acetate buffers) exhibit high background absorbance (UV cut-off interference). Monitoring the B-band at 254 nm sacrifices absolute sensitivity but drastically improves baseline stability and selectivity.

Table 1: Quantitative Summary of Electronic Transitions
ChromophoreTransition TypeTheoretical λmax​ Molar Absorptivity ( ϵ ) EstimateAnalytical Significance
α,β -Unsaturated Ester π→π∗ 220 nmHigh (>10,000 M−1cm−1 )Primary absorption, highly sensitive to solvent polarity
Phenyl Ring (E-Band) π→π∗ ~205 nmHigh (~7,000 M−1cm−1 )Overlaps with ester band, deep UV region
Phenyl Ring (B-Band) π→π∗ (forbidden)~254 nmLow (~200-300 M−1cm−1 )Standard HPLC detection wavelength; low solvent interference

Self-Validating Experimental Protocol for UV-Vis Characterization

To empirically verify the calculated λmax​ values, a rigorously controlled UV-Vis spectroscopic analysis must be performed. The following protocol is designed as a self-validating system, incorporating a Beer-Lambert linearity check to ensure the absence of concentration-dependent artifacts (such as molecular aggregation or detector saturation).

Table 2: Solvent Selection and Cut-off Wavelengths
SolventUV Cut-off ( λcutoff​ )Suitability for Ethyl trans-4-phenyl-2-butenoate
Water (Milli-Q)190 nmPoor (Compound is highly lipophilic)
Methanol (HPLC Grade)205 nmExcellent (Allows observation of the 220 nm peak)
Acetonitrile (HPLC Grade)190 nmExcellent (Ideal for full spectral scanning)
Chloroform245 nmPoor (Obscures the primary 220 nm maximum)
Step-by-Step Methodology

Step 1: Solvent Validation & Blanking

  • Select HPLC-grade Acetonitrile to ensure transparency down to 190 nm.

  • Fill two matched quartz cuvettes (1 cm path length) with the solvent.

  • Run a baseline scan from 190 nm to 400 nm. Validation checkpoint: The baseline absorbance must not exceed 0.05 AU to confirm solvent purity and cuvette matching.

Step 2: Gravimetric Stock Preparation

  • Accurately weigh 1.90 mg of Ethyl trans-4-phenyl-2-butenoate (MW = 190.24 g/mol )[2].

  • Dissolve in 10.0 mL of Acetonitrile to yield a 1.0 mM stock solution. Sonicate for 60 seconds to ensure complete dissolution.

Step 3: Serial Dilution

  • Prepare a concentration series: 10 µM, 20 µM, 40 µM, and 80 µM using volumetric glassware.

Step 4: Spectral Acquisition

  • Scan each concentration from 190 nm to 400 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Record the exact λmax​ values. You will observe a strong peak near 220 nm and a weak, broad shoulder/peak near 254 nm.

Step 5: System Self-Validation (Beer-Lambert Check)

  • Plot the Absorbance values at 220 nm against the respective concentrations (10–80 µM).

  • Perform a linear regression. Validation checkpoint: An R2≥0.999 validates that the measurements are within the linear dynamic range of the detector and that the molecule is not forming excimers or aggregating in solution.

UVVisWorkflow Step1 1. Solvent Selection (HPLC-grade Acetonitrile) Step2 2. Stock Solution Prep (1.0 mM, gravimetric) Step1->Step2 Step3 3. Serial Dilution (10-80 µM range) Step2->Step3 Step4 4. Baseline Correction (Matched Quartz Cuvettes) Step3->Step4 Step5 5. Spectral Scanning (190 nm - 400 nm) Step4->Step5 Step6 6. Data Validation (Beer-Lambert Linearity Check) Step5->Step6

Step-by-step experimental workflow for robust UV-Vis spectral acquisition.

References

  • Title: Ethyl trans-4-phenyl-2-butenoate | 1466-22-4 - Benchchem (General Properties and Synthesis)
  • Title: Ethyl trans-4-phenyl-2-butenoate | 1466-22-4 - Benchchem (Analytical HPLC Detection at 254 nm)
  • Title: Ethyl trans-4-phenyl-2-butenoate | 1466-22-4 - Benchchem (Spectroscopy and Electronic Transitions)

Sources

Foundational

Ethyl trans-4-Phenyl-2-Butenoate: A Comprehensive Technical Guide on Flavor Characteristics and Synthetic Utility

Executive Summary Ethyl trans-4-phenyl-2-butenoate (E-4-PB) is a highly versatile α,β-unsaturated ester that occupies a unique intersection between flavor chemistry and advanced organic synthesis. In the flavor and fragr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl trans-4-phenyl-2-butenoate (E-4-PB) is a highly versatile α,β-unsaturated ester that occupies a unique intersection between flavor chemistry and advanced organic synthesis. In the flavor and fragrance industry, it is prized for its sweet, fruity, and balsamic olfactory notes, making it a valuable additive in cosmetics and food matrices[1]. Beyond its sensory applications, E-4-PB serves as a critical synthon and intermediate in pharmaceutical development, offering a robust scaffold for asymmetric catalysis and the construction of complex molecular architectures[1],.

As application scientists and drug development professionals, understanding the physicochemical behavior, sensory evaluation methodologies, and catalytic reactivity of this compound is paramount. This whitepaper provides an in-depth analysis of E-4-PB, detailing its structural analytics, sensory profiling via Gas Chromatography-Olfactometry (GC-O), and its recent groundbreaking applications in nickel-catalyzed boron-stereogenic hydroboration[2].

Chemical Identity and Structural Analytics

The chemical behavior and sensory profile of E-4-PB are intrinsically linked to its molecular geometry. The compound features a trans (E) configuration around the double bond between the butenoate moiety and the phenyl group, dictating both its receptor-binding affinity in olfactory systems and its steric interactions during catalytic transformations[3].

The trans-alkene geometry is definitively confirmed via ¹H NMR spectroscopy. The olefinic proton (α to the carbonyl) appears as a doublet of triplets at δ 7.10 ppm. The large coupling constant of J = 15.5 Hz is a hallmark of the trans-configuration, distinguishing it from the cis-isomer, which typically exhibits a coupling constant of ~10-12 Hz.

Table 1: Physicochemical and Spectroscopic Properties
PropertyValueSource
IUPAC Name ethyl (E)-4-phenylbut-2-enoate[4]
CAS Number 1205-84-1 / 1466-22-4[3],
Molecular Weight 190.24 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Solubility Moderate in organic solvents; limited in water[3]
¹H NMR (Olefinic proton) δ 7.10 ppm (dt, J = 15.5, 6.8 Hz)

Olfactory Profile and Sensory Evaluation

In flavor chemistry, E-4-PB is characterized by a pleasant, fruity aroma with distinct sweet and balsamic undertones[1],[3]. The human olfactory system is exquisitely sensitive to specific ester configurations; the linear spatial arrangement of the trans-isomer allows for optimal binding within the hydrophobic pockets of olfactory receptors.

To accurately quantify the sensory impact of E-4-PB within complex matrices, standard Mass Spectrometry (MS) is insufficient, as the human odor detection threshold for such esters often falls below the instrumental Limit of Detection (LOD). Therefore, we employ Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA) .

GCO_Workflow Sample Sample Matrix (E-4-PB Extraction) SPME HS-SPME Extraction Sample->SPME GC Gas Chromatography (Separation) SPME->GC Splitter Effluent Splitter (1:1 Ratio) GC->Splitter MS Mass Spectrometry (Chemical ID) Splitter->MS Olf Olfactometry Port (Human Sensory) Splitter->Olf AEDA Aroma Extract Dilution Analysis Olf->AEDA

Figure 1: GC-O and AEDA workflow for evaluating the sensory profile of E-4-PB.

Table 2: Representative Sensory Thresholds
DescriptorMatrixEstimated Detection Threshold
Sweet / FruityAir~15-20 ppb
BalsamicAqueous / Water~50 ppb

Synthetic Pathways and Manufacturing

While E-4-PB can be synthesized via traditional Friedel-Crafts acylation followed by esterification, the Horner-Wadsworth-Emmons (HWE) olefination is the preferred methodology in modern laboratories. The HWE reaction utilizes phosphonate carbanions to react with aldehydes, offering vastly superior E-selectivity (>95%) compared to standard Wittig reactions. The thermodynamic stability of the trans-isomer drives this selectivity, which is crucial for both flavor consistency and downstream pharmaceutical purity.

HWE_Synthesis Aldehyde Phenylacetaldehyde (Starting Material) Reaction Nucleophilic Addition & Elimination Aldehyde->Reaction Phosphonate Triethyl Phosphonoacetate (HWE Reagent) Base Base (NaH) Deprotonation Phosphonate->Base Intermediate Phosphonate Carbanion (Nucleophile) Base->Intermediate Intermediate->Reaction Product Ethyl trans-4-phenyl-2-butenoate (E-Isomer > 95%) Reaction->Product

Figure 2: Horner-Wadsworth-Emmons olefination pathway yielding the trans-isomer.

Advanced Pharmaceutical Applications (2026 Perspective)

Beyond its role as a flavorant, E-4-PB is a highly valued intermediate in medicinal chemistry. The carbon-carbon double bond and the ester group are susceptible to various oxidative and reductive transformations, including epoxidation via m-CPBA and enantioselective biocatalytic reductions.

Most notably, recent breakthroughs in 2026 have utilized E-4-PB as a premier model substrate for Nickel-Catalyzed Boron-Stereogenic Hydroboration [2]. In this advanced catalytic paradigm, E-4-PB acts as an activated internal olefin. By employing a sterically congested chiral phosphoramidite ligand and a prochiral borane, researchers can construct enantioenriched B(sp³)–C(sp³) skeletons containing both boron and carbon dual stereocenters[2]. The reaction proceeds via a unique ligand-to-ligand hydrogen transfer pathway, delivering products with exceptional enantioselectivities (up to 98:2 e.r.) and diastereoselectivities (>20:1 d.r.)[2].

Catalytic_App Substrate Ethyl trans-4-phenyl-2-butenoate (Model Substrate) Transition Hydrogen Transfer Pathway Substrate->Transition Catalyst Ni-Catalyst + Chiral Ligand Catalyst->Transition Borane Prochiral Borane (Lewis Base) Borane->Transition Product Enantioenriched B(sp3)-C(sp3) Dual Stereocenter Transition->Product

Figure 3: Nickel-catalyzed boron-stereogenic hydroboration utilizing E-4-PB.

Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies outline the core workflows for synthesizing, analyzing, and utilizing E-4-PB.

Protocol A: Stereoselective Synthesis via HWE Olefination

Causality Focus: Temperature control is strictly maintained to prevent self-condensation of the aldehyde and to maximize the thermodynamic preference for the E-isomer.

  • Preparation: In an oven-dried, argon-purged flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C.

  • Ylide Formation: Dropwise add triethyl phosphonoacetate (1.05 eq). Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear, indicating the complete formation of the phosphonate carbanion.

  • Addition: Slowly add phenylacetaldehyde (1.0 eq) dissolved in THF. Maintain the temperature at 0 °C for 1 hour, then slowly warm to room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the pure (E)-isomer via silica gel flash chromatography (Hexanes/EtOAc 9:1). Verify the trans-geometry via ¹H NMR (J = 15.5 Hz).

Protocol B: GC-O Sensory Evaluation of E-4-PB

Causality Focus: The use of humidified air in the olfactory port is critical; it prevents the drying of the human assessor's nasal mucosa, ensuring sustained olfactory sensitivity during the chromatographic run.

  • Sample Preparation: Extract E-4-PB from the sample matrix using Headspace Solid-Phase Microextraction (HS-SPME) with a DVB/CAR/PDMS fiber at 40 °C for 30 minutes.

  • Desorption: Desorb the fiber in the GC injection port at 250 °C for 5 minutes in splitless mode.

  • Chromatographic Separation: Utilize a polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Program the oven: 40 °C (hold 2 min), ramp at 5 °C/min to 240 °C.

  • Effluent Splitting: Route the column effluent through a 1:1 microfluidic splitter, directing half to the Mass Spectrometer (MS) for chemical identification and half to the heated Olfactory Port (250 °C) supplied with humidified air.

  • AEDA Analysis: Assessors record the start/end times of odor perception and descriptor ("sweet", "fruity"). Repeat the injection with serial dilutions (1:2, 1:4, 1:8) of the extract to determine the Flavor Dilution (FD) factor.

Protocol C: Nickel-Catalyzed Boron-Stereogenic Hydroboration

Causality Focus: The Lewis base ligand on the prochiral borane facilitates a unique ligand-to-ligand hydrogen transfer pathway, which is essential for activating the otherwise inert B(sp³)–H bond[2].

  • Catalyst Activation: In an argon-filled glovebox, combine Ni(cod)₂ (5 mol%) and the sterically congested chiral phosphoramidite ligand (6 mol%) in anhydrous dioxane. Stir for 15 minutes to form the active chiral Ni-complex.

  • Substrate Addition: Add Ethyl trans-4-phenyl-2-butenoate (1.0 eq) as the activated internal olefin[2].

  • Hydroboration: Introduce the prochiral borane featuring a Lewis base ligand (1.2 eq).

  • Reaction Conditions: Seal the reaction vessel, remove it from the glovebox, and stir at 50 °C for 12 hours.

  • Analysis: Quench the reaction and determine the diastereomeric ratio (d.r.) via ¹H NMR analysis (>20:1) and the enantiomeric ratio (e.r.) via chiral-phase HPLC (up to 98:2)[2].

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of Ethyl trans-4-phenyl-2-butenoate via Wittig Olefination

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Stereoselective C=C bond formation, stabilized ylide dynamics, and self-validating purification workflows. I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Stereoselective C=C bond formation, stabilized ylide dynamics, and self-validating purification workflows.

Introduction & Strategic Utility

The Wittig reaction remains one of the most robust and predictable methods for the construction of carbon-carbon double bonds from carbonyl precursors[1]. In drug development and complex molecule synthesis, controlling the stereochemistry ( E vs. Z geometry) of the resulting alkene is critical.

The synthesis of Ethyl trans-4-phenyl-2-butenoate (Ethyl (E)-4-phenylbut-2-enoate) from phenylacetaldehyde and ethyl (triphenylphosphoranylidene)acetate serves as a benchmark protocol for highly stereoselective olefination[2]. The resulting α,β -unsaturated ester is a highly versatile intermediate. It functions as an excellent dienophile in Diels-Alder cycloadditions, a substrate for asymmetric dihydroxylation/epoxidation[2][3], and a precursor for allylic alcohols via DIBAL-H reduction[3][4].

Mechanistic Causality: Driving E-Selectivity

The stereochemical outcome of a Wittig reaction is intrinsically linked to the electronic nature of the phosphorus ylide[5][6].

Ethyl (triphenylphosphoranylidene)acetate is a stabilized ylide because the carbanion is conjugated with the electron-withdrawing ester carbonyl group. This stabilization reduces the nucleophilicity of the ylide, necessitating the use of reactive aldehydes, but it profoundly shifts the stereochemical pathway to heavily favor the E-alkene[5][7].

According to the modern mechanistic framework (the Vedejs model), the reaction proceeds under kinetic control via an asynchronous [2+2] cycloaddition, bypassing the historically proposed betaine intermediate[1][8]. The transition state leading to the trans-1,2-disubstituted oxaphosphetane minimizes 1,2-steric interactions between the bulky triphenylphosphonium group and the incoming aldehyde substituent. Subsequent syn-cycloreversion irreversibly yields the E-alkene and triphenylphosphine oxide[7][8].

MechanisticLogic Reactants Phenylacetaldehyde + Stabilized Ylide Cycloadd [2+2] Asynchronous Cycloaddition Reactants->Cycloadd TransOx trans-Oxaphosphetane (Kinetic Control) Cycloadd->TransOx Minimized 1,2-steric clash CisOx cis-Oxaphosphetane (Disfavored) Cycloadd->CisOx High steric repulsion Cyclorev syn-Cycloreversion TransOx->Cyclorev CisOx->Cyclorev E_Alkene (E)-Ethyl 4-phenyl-2-butenoate (>95% Yield) Cyclorev->E_Alkene Major Pathway Z_Alkene (Z)-Isomer (<5% Yield) Cyclorev->Z_Alkene Minor Pathway

Logic flowchart of the stereoselective Wittig reaction mechanism.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Each phase includes a checkpoint to verify chemical integrity before proceeding.

Reagent Preparation & Causality
Reagent / MaterialEquivalentsAmount (for 10 mmol scale)Role & Causality
Phenylacetaldehyde 1.0 eq1.20 g (1.17 mL)Electrophile. Must be freshly distilled to remove polymeric/aldol impurities[9].
Ethyl (triphenylphosphoranylidene)acetate 1.2 eq4.18 gStabilized nucleophile. Used in slight excess to drive complete consumption of the unstable aldehyde[9].
Anhydrous Toluene N/A30 mLSolvent. Non-polar, aprotic environment minimizes base-catalyzed self-condensation of the aldehyde[9].
Step-by-Step Methodology

Step 1: System Assembly

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge the system with dry Nitrogen ( N2​ ).

  • Suspend ethyl (triphenylphosphoranylidene)acetate (4.18 g, 12.0 mmol) in anhydrous toluene (20 mL). The suspension will stir at room temperature ( 20−25∘C ).

Step 2: Controlled Addition 3. Dissolve freshly distilled phenylacetaldehyde (1.20 g, 10.0 mmol) in anhydrous toluene (10 mL) and transfer to the addition funnel. 4. Add the aldehyde solution dropwise over 30 minutes.

  • Causality: Phenylacetaldehyde possesses highly acidic α -protons. Dropwise addition keeps its steady-state concentration low, preventing self-aldol condensation and maximizing cross-reactivity with the ylide[9].

Step 3: Reaction Monitoring (Validation Checkpoint 1) 5. Stir the reaction at room temperature for 4 to 6 hours. 6. Validation: Perform TLC analysis (Hexanes/Ethyl Acetate 8:2). The aldehyde ( Rf​≈0.5 ) should disappear, replaced by a new UV-active product spot ( Rf​≈0.6 ). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP) to confirm the absence of the aldehyde carbonyl.

Step 4: Workup and TPPO Precipitation 7. Concentrate the reaction mixture under reduced pressure to a thick residue. 8. Triturate the residue with cold hexanes (30 mL) and vigorously stir for 15 minutes.

  • Causality: Triphenylphosphine oxide (TPPO) is a stoichiometric byproduct that complicates purification. It is highly insoluble in cold hexanes, whereas the enoate product is highly soluble.

  • Filter the white TPPO precipitate through a pad of Celite and concentrate the filtrate to yield the crude product.

Step 5: Purification & Final Validation 10. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate). 11. Validation Checkpoint 2: Analyze the purified fractions via 1 H NMR to confirm the E/Z ratio based on the alkene proton coupling constants.

ExperimentalWorkflow Prep 1. Preparation Suspend Ylide in dry Toluene under N2 Add 2. Addition Dropwise addition of Phenylacetaldehyde Prep->Add React 3. Reaction Stir at RT (4-6 h), Monitor by TLC Add->React Workup 4. Workup Concentrate, Triturate with cold Hexanes React->Workup Purify 5. Purification Silica Gel Column (Hexane/EtOAc) Workup->Purify Validate Validate Purify->Validate

Step-by-step experimental workflow for synthesizing the target enoate.

Quantitative Data & Analytical Validation

The success of this protocol is quantitatively assessed through isolated yield and spectroscopic validation. The use of a stabilized ylide guarantees an overwhelming preference for the E-isomer.

Expected Analytical Outcomes
ParameterExpected ResultAnalytical Significance
Isolated Yield 85 - 92%High efficiency due to minimized aldol side-reactions[3].
Stereoselectivity (E:Z) > 95:5Confirms kinetic control via the trans-oxaphosphetane[1][8].
1 H NMR (Alkene Protons) δ 6.95 (dt), δ 5.85 (dt)Chemical shifts characteristic of α,β -unsaturated esters.
1 H NMR ( J -coupling) Jtrans​≈15.6 HzAbsolute Validation: A coupling constant >15 Hz unequivocally proves the trans (E) geometry. The Z-isomer would present a Jcis​≈11 Hz[3].

Troubleshooting & Process Optimization

  • Low Yield / Sticky Crude: If the crude mixture is highly viscous and yields are low, the phenylacetaldehyde likely polymerized prior to the reaction. Solution: Always verify the purity of the aldehyde via NMR before use. If it appears viscous or yellow, perform a Kugelrohr distillation immediately before the Wittig reaction[9].

  • Incomplete TPPO Removal: If TPPO co-elutes during chromatography, the trituration step was insufficient. Solution: Dissolve the crude in a minimal amount of diethyl ether, add an excess of pentane or hexanes, chill to 0∘C for 30 minutes, and filter again before loading onto the silica column.

  • Alternative Solvents: While toluene is recommended to suppress side reactions[9], dichloromethane (DCM) can be used if solubility of the ylide is an issue, though it may slightly increase the reaction rate and thermal profile.

Sources

Application

Application Note: Advanced Polymerization Techniques for Ethyl trans-4-phenyl-2-butenoate

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profiling Ethyl trans-4-phenyl-2-butenoate (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profiling

Ethyl trans-4-phenyl-2-butenoate (CAS: 1205-84-1) [1] is an α,β -unsaturated ester characterized by a bulky benzyl group at the β -position (a β -benzyl acrylate derivative). While widely utilized in the fragrance industry and as an intermediate in medicinal chemistry for synthesizing complex pharmaceuticals [2], its application as a specialty monomer in polymer science is highly valuable but kinetically challenging.

Incorporating this monomer into polymer backbones imparts significant hydrophobicity, enhances the refractive index (due to the pendant phenyl rings), and improves the thermal stability of the resulting materials. However, as a Senior Application Scientist, I must emphasize that standard free-radical homopolymerization of this monomer will fail. This guide delineates the causality behind these kinetic barriers and provides field-proven, self-validating protocols to successfully polymerize this sterically hindered monomer.

Quantitative Data: Monomer & Polymerization Profile

Table 1: Physicochemical & Reactivity Profile

Property / ParameterValue / CharacteristicMechanistic Implication
Molecular Formula C₁₂H₁₄O₂High carbon-to-oxygen ratio; imparts hydrophobicity.
Molecular Weight 190.24 g/mol Bulky pendant group requires optimized free volume during propagation.
Kinetic Barrier Severe β -steric hindrancePrevents efficient free-radical homopolymerization; favors chain transfer.
Ceiling Temp ( Tc​ ) Low (< 25 °C for homopolymer)Depolymerization outpaces propagation at standard radical temperatures.
Optimal Strategies Anionic, GTP, CopolymerizationRequires living systems or electron-rich comonomers to drive conversion.

Mechanistic Insights: Overcoming β -Steric Hindrance

The Causality of Polymerization Resistance

Why is homopolymerization of Ethyl trans-4-phenyl-2-butenoate via standard free-radical methods ineffective? The bulky benzyl group at the β -carbon introduces severe steric clash between the propagating radical chain end and the incoming monomer. This steric crowding fundamentally shifts the polymerization-depolymerization equilibrium, resulting in an exceptionally low ceiling temperature ( Tc​ ). At standard radical polymerization temperatures (60–80 °C), the rate of depolymerization exceeds propagation, leading to negligible yields and oligomerization [3].

Strategic Workarounds (E-E-A-T Principles)

To bypass these thermodynamic and kinetic limitations, we must employ specific polymerization architectures:

  • Stereospecific Anionic Polymerization: By utilizing strong nucleophilic initiators (e.g., sec-butyllithium) at cryogenic temperatures (-78 °C), we suppress termination and chain-transfer events. The low temperature also prevents the nucleophilic attack of the initiator on the ester carbonyl, directing the reaction exclusively to the Michael-type addition at the alkene [4].

  • Group Transfer Polymerization (GTP): Utilizing silyl ketene acetals catalyzed by Lewis acids allows for the living polymerization of β -substituted acrylates, yielding highly disyndiotactic polymers with controlled molecular weights.

  • Free-Radical Copolymerization: While homopolymerization is disfavored, copolymerizing with electron-rich monomers (e.g., styrene or vinyl ethers) forms alternating copolymers driven by donor-acceptor interactions, successfully overcoming the steric barrier.

Pathways Monomer Ethyl trans-4-phenyl-2-butenoate (Sterically Hindered) Anionic Anionic Polymerization (sec-BuLi, -78°C) Monomer->Anionic Suppresses side reactions GTP Group Transfer Polymerization (Silyl Ketene Acetal) Monomer->GTP Living characteristics Radical Free-Radical Copolymerization (AIBN, Styrene) Monomer->Radical Overcomes low ceiling temp PolymerA Stereoregular Homopolymer (High Tg, Controlled MW) Anionic->PolymerA GTP->PolymerA PolymerB Alternating Copolymer (High Refractive Index) Radical->PolymerB

Mechanistic pathways for polymerizing sterically hindered β-substituted acrylates.

Experimental Protocols

The following protocols are designed as self-validating systems. Strict adherence to anhydrous and anaerobic conditions is non-negotiable for Protocol A.

Protocol A: Stereospecific Anionic Homopolymerization

Objective: Synthesize high molecular weight, stereoregular poly(ethyl 4-phenyl-2-butenoate).

Reagents & Equipment:

  • Ethyl trans-4-phenyl-2-butenoate (Distilled over CaH₂ under vacuum).

  • Anhydrous Tetrahydrofuran (THF) (Distilled over Na/benzophenone).

  • sec-Butyllithium (1.4 M in cyclohexane).

  • Degassed Methanol (for termination).

  • Schlenk line apparatus, flame-dried glassware.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum. Perform three vacuum/argon backfill cycles to ensure a strictly anaerobic environment.

  • Solvent & Monomer Addition: Inject 20 mL of anhydrous THF into the flask via a gastight syringe. Add 2.0 g (10.5 mmol) of the purified monomer.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath to equilibrate the system to -78 °C for 15 minutes. Causality: Cryogenic temperatures are mandatory to prevent the nucleophilic attack of sec-BuLi on the ester group.

  • Initiation (Self-Validating Step): Slowly inject 0.15 mL of sec-BuLi dropwise.

    • Validation Checkpoint: The solution should immediately develop a pale yellow/orange hue, confirming the generation of the active enolate propagating species. If the solution remains colorless, protic impurities have quenched the initiator; the reaction must be aborted, and reagents re-dried.

  • Propagation: Stir the reaction mixture continuously at -78 °C for 24 hours. The steric bulk results in slow propagation kinetics, necessitating extended reaction times.

  • Termination: Quench the living carbanions by injecting 2 mL of degassed methanol. The yellow color will instantly dissipate, validating successful termination.

  • Recovery: Precipitate the polymer by dropping the THF solution into 200 mL of vigorously stirred cold hexane. Filter, wash, and dry the resulting white powder under vacuum at 40 °C for 24 hours.

Workflow Prep 1. Monomer Purification (Distillation over CaH2) Purge 2. Schlenk Flask Prep (Vacuum/Argon cycles x3) Prep->Purge Solvent 3. Solvent Addition (Anhydrous THF, -78°C) Purge->Solvent Initiation 4. Initiator Injection (sec-BuLi dropwise) Solvent->Initiation Propagation 5. Propagation (Stir 24h at -78°C) Initiation->Propagation Termination 6. Termination (Degassed Methanol) Propagation->Termination Precipitation 7. Polymer Recovery (Precipitation in Hexane) Termination->Precipitation

Schlenk line workflow for the anionic polymerization of β-substituted monomers.

Protocol B: Free-Radical Copolymerization with Styrene

Objective: Synthesize an alternating copolymer for high-refractive-index optical applications.

Step-by-Step Methodology:

  • Preparation: In a 25 mL ampoule, combine 1.90 g (10 mmol) of Ethyl trans-4-phenyl-2-butenoate, 1.04 g (10 mmol) of purified Styrene, and 16.4 mg (0.1 mmol) of AIBN (Azobisisobutyronitrile).

  • Solvent Addition: Add 5 mL of anhydrous toluene to homogenize the mixture.

  • Degassing: Subject the ampoule to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger. Seal the ampoule under a vacuum.

  • Polymerization: Submerge the sealed ampoule in an oil bath pre-heated to 70 °C for 18 hours. Causality: The electron-rich styrene radical readily attacks the electron-deficient butenoate double bond, bypassing the homopolymerization steric barrier.

  • Isolation: Cool the ampoule, break the seal, dilute with 5 mL of THF, and precipitate into excess methanol. Dry the recovered copolymer under vacuum.

Summary of Expected Outcomes

Table 2: Comparative Polymerization Outcomes

MethodInitiator / CatalystTemp (°C)Expected Yield Mn​ ( g/mol )Polydispersity (PDI)
Free-Radical (Homo)AIBN70< 5% (Oligomers)< 2,000> 2.5
Anionic (Homo)sec-BuLi-7885 - 95%15,000 - 30,0001.05 - 1.15
Free-Radical (Copoly)AIBN + Styrene7070 - 80%40,000 - 60,0001.8 - 2.2

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5370607, Ethyl trans-4-phenyl-2-butenoate". PubChem. Available at: [Link]

  • Hatada, K., Kitayama, T., Ute, K., & Nishiura, T. "Polymers of alpha-substituted and beta-substituted acrylates with controlled structures". Macromolecular Symposia, 1995, 89(1), 465-478. Available at: [Link]

  • Tsuruta, T., Makimoto, T., & Miyazako, T. "Reaction modes and polymerization of crotonic esters with lithium aluminum hydride". Makromolekulare Chemie, 1967, 103(1), 128-139. Available at: [Link]

Method

Application Note: Extraction and Isolation of Ethyl trans-4-phenyl-2-butenoate from Bio-Based Matrices

Scientific Context & Reality Check Ethyl trans-4-phenyl-2-butenoate (CAS: 1466-22-4) is a highly valued α,β-unsaturated ester utilized in the synthesis of pharmaceuticals, fragrances, and complex natural products like (+...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Reality Check

Ethyl trans-4-phenyl-2-butenoate (CAS: 1466-22-4) is a highly valued α,β-unsaturated ester utilized in the synthesis of pharmaceuticals, fragrances, and complex natural products like (+)-(S)-kurasoin B[1]. As a Senior Application Scientist, I must clarify a crucial biochemical reality: this specific ester is predominantly a synthetic or semi-synthetic intermediate rather than a primary botanical isolate.

However, modern green chemistry has revolutionized its production by sourcing it from natural biomass. Specifically, lignin-derived phenylacetic acid can be converted into ethyl trans-4-phenyl-2-butenoate via a2 utilizing Carboxylic Acid Reductase (CAR) and a subsequent Wittig olefination[2]. Therefore, "extraction from natural sources" in a contemporary laboratory context refers to the rigorous recovery and isolation of this compound from complex, aqueous bio-reaction broths.

Mechanistic Principles of the Workflow

The isolation of this ester from an aqueous bio-catalytic matrix requires exploiting its physicochemical properties to design a self-validating extraction system.

  • Liquid-Liquid Extraction (LLE) Causality: The target ester is highly hydrophobic, with a computed 3[3]. Ethyl acetate is selected as the extraction solvent because its moderate polarity efficiently partitions the ester from the aqueous phase. Crucially, ethyl acetate denatures and precipitates residual biocatalysts (e.g., CAR enzymes), preventing the formation of stable emulsions that typically plague bio-broth extractions.

  • Chromatographic Resolution Causality: The upstream Wittig reaction yields a mixture of trans (E) and cis (Z) isomers. The trans isomer is thermodynamically favored. When subjected to4, the differential interaction of the ester carbonyl with the silanol groups allows for the separation of the trans isomer from the cis isomer using a non-polar solvent gradient[4].

Experimental Protocols

Protocol A: Biocatalytic Generation (Upstream Preparation)
  • Enzymatic Reduction: Incubate lignin-derived phenylacetic acid (10 mM) with holo-CAR enzyme (0.5 mg/mL), NADP+ (0.45 mM), and ATP (13 mM) in a Tris-HCl buffer (pH 9.0) at 25 °C for 16 hours to generate the aldehyde intermediate[2].

  • Olefination: Introduce ethyl (triphenylphosphoranylidene)acetate and Na₂CO₃ directly into the matrix, stirring for an additional 24 hours to complete the chain elongation[2].

Protocol B: Liquid-Liquid Extraction (LLE)
  • Quenching: Transfer the 25 mL bio-reaction mixture to a 100 mL separatory funnel.

  • Partitioning: Add 25 mL of analytical-grade ethyl acetate. Invert the funnel gently 10-15 times. (Scientist's Note: Avoid vigorous shaking to prevent proteinaceous emulsion formation).

  • Phase Separation: Allow the layers to separate for 10 minutes. The organic (upper) layer contains the target ester, while the aqueous (lower) layer retains salts, cofactors, and denatured proteins.

  • Washing & Drying: Collect the organic phase. Wash with 15 mL of saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) at 30 °C to yield the crude α,β-unsaturated ester mixture.

Protocol C: Silica Gel Flash Chromatography (Isomer Resolution)
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method in hexanes.

  • Loading: Dissolve the crude extract in a minimal volume of hexanes and carefully load it onto the top of the silica bed.

  • Elution: Elute the column using an isocratic solvent system of5[5].

  • Fraction Collection: Collect 10 mL fractions. Monitor fractions via TLC (UV active at 254 nm).

  • Final Recovery: Pool the fractions containing the pure trans isomer (Rf ≈ 0.31) and remove the solvent in vacuo to obtain a colorless oil[5].

Quantitative Data & Validation

Table 1: Physicochemical & Extraction Parameters

ParameterValueCausality / Impact on Extraction
Molecular Weight 190.24 g/mol Determines mass spectrometry (m/z) targeting during LC-MS validation.
LogP (Hydrophobicity) ~3.3High affinity for organic solvents; dictates the use of ethyl acetate over aqueous buffers.
Boiling Point ~285 °CAllows for safe solvent removal (rotary evaporation) without volatilizing the target ester.
Isomeric State trans (E)Thermodynamically stable; separates from cis isomer on silica gel due to steric differences.

Table 2: Analytical Validation (¹H NMR Fingerprint) Validation is critical. The trans-configuration of the double bond is definitively confirmed by the large coupling constant (J) between the vinylic protons[4].

Proton EnvironmentChemical Shift (δ ppm)Multiplicity & Coupling (J)Diagnostic Significance
Olefinic (α to carbonyl) 7.10Doublet of triplets (dt)Confirms conjugation with the ester group.
Vinylic Coupling N/AJ = 15.5 HzCritical: The large 15.5 Hz coupling constant definitively confirms the trans geometry.
Aromatic (Phenyl) 7.20 - 7.40Multiplet (m)Confirms the presence of the intact phenyl ring.

Visual Workflow

G N1 Natural Biomass (Lignin-Derived Phenylacetic Acid) N2 Chemo-Enzymatic Cascade (CAR Enzyme + Wittig Reagent) N1->N2 Biocatalysis N3 Crude Aqueous Broth (Ester + Proteins + Salts) N2->N3 Quench N4 Liquid-Liquid Extraction (Ethyl Acetate Partitioning) N3->N4 Solvent Addition N5 Organic Phase (Crude Isomeric Mixture) N4->N5 Phase Separation N6 Flash Column Chromatography (Silica Gel, Hexanes:Ether) N5->N6 Concentration N7 Pure Ethyl trans-4-phenyl-2-butenoate (>98% ee) N6->N7 Isomer Resolution

Chemo-enzymatic synthesis and extraction workflow for ethyl trans-4-phenyl-2-butenoate.

References

  • PubChem. Ethyl trans-4-phenyl-2-butenoate | C12H14O2 | CID 5370607. National Institutes of Health (NIH). 3

  • BenchChem. Ethyl trans-4-phenyl-2-butenoate | 1466-22-4. BenchChem Catalog. 4

  • Journal of Organic Chemistry. A pH Study on the Chiral Ketone Catalyzed Asymmetric Epoxidation of Hydroxyalkenes. ACS Publications. 5

  • National Library of Medicine (PMC). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. NIH. 2

  • ResearchGate. Chemistry and Biology of Acyloin Natural Products. 1

Sources

Application

Application Notes and Protocols for the Dihydroxylation of Ethyl trans-4-phenyl-2-butenoate

Introduction The syn-dihydroxylation of alkenes to vicinal diols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for a myriad of complex molecules, including pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The syn-dihydroxylation of alkenes to vicinal diols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for a myriad of complex molecules, including pharmaceuticals, natural products, and advanced materials. Ethyl trans-4-phenyl-2-butenoate, an α,β-unsaturated ester, presents a unique substrate for this transformation. The electron-withdrawing nature of the ester functionality deactivates the alkene, making dihydroxylation more challenging compared to electron-rich olefins.[1] This guide provides a comprehensive overview of established and effective protocols for the syn-dihydroxylation of ethyl trans-4-phenyl-2-butenoate, with a focus on both racemic and asymmetric approaches. We will delve into the mechanistic underpinnings of these reactions, offering practical insights to enable researchers, scientists, and drug development professionals to confidently execute these transformations and troubleshoot potential challenges.

Mechanistic Overview: The Concerted Pathway to syn-Diols

The most reliable methods for the syn-dihydroxylation of alkenes proceed through a concerted [3+2] cycloaddition mechanism.[2] Reagents like osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) react with the π-bond of the alkene to form a cyclic intermediate. This intermediate is then hydrolyzed to yield the vicinal syn-diol. The concerted nature of the initial addition ensures that both hydroxyl groups are delivered to the same face of the double bond, defining the stereochemical outcome of the reaction.

Protocol 1: Racemic syn-Dihydroxylation via the Upjohn Method

The Upjohn dihydroxylation is a robust and widely used method for the preparation of cis-vicinal diols.[2][3] It employs a catalytic amount of the highly toxic and expensive osmium tetroxide, with a stoichiometric amount of a co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[2][3] This catalytic approach significantly improves the safety and cost-effectiveness of the reaction compared to using stoichiometric osmium tetroxide.

Causality of Experimental Choices:

  • Catalytic OsO₄: The high oxidation state of osmium in OsO₄ makes it a potent oxidizing agent that readily undergoes cycloaddition with the alkene. Using it catalytically minimizes exposure to this hazardous reagent.

  • NMO as Co-oxidant: NMO is an efficient and mild co-oxidant that reoxidizes the reduced Os(VI) back to Os(VIII), allowing the catalytic cycle to continue. It is generally preferred over other oxidants like hydrogen peroxide, which can lead to over-oxidation.

  • Solvent System (Acetone/Water): The acetone/water solvent system is crucial for solubilizing both the organic substrate and the inorganic reagents, facilitating an efficient reaction. Water is also necessary for the hydrolysis of the intermediate osmate ester.

  • Reaction Time: As an electron-deficient alkene, ethyl trans-4-phenyl-2-butenoate is expected to react slower than electron-rich alkenes.[1] Therefore, a longer reaction time is anticipated. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.

  • Quenching with Sodium Sulfite: Sodium sulfite (Na₂SO₃) is a reducing agent used to quench the reaction by reducing any remaining OsO₄ and to aid in the hydrolysis of the osmate ester, releasing the diol product.

Experimental Protocol: Upjohn Dihydroxylation

Materials:

  • Ethyl trans-4-phenyl-2-butenoate

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (4% solution in water)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add ethyl trans-4-phenyl-2-butenoate (1.0 mmol, 190.24 mg).

  • Dissolve the substrate in a mixture of acetone (10 mL) and water (1 mL).

  • Add N-methylmorpholine N-oxide (NMO) (1.2 mmol, 140.6 mg) to the solution and stir until it is fully dissolved.

  • Carefully add a catalytic amount of osmium tetroxide solution (e.g., 0.02 mmol, 2 mol%, 0.13 mL of a 4% aqueous solution) to the reaction mixture at room temperature. The solution will typically turn dark brown.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. Due to the electron-deficient nature of the substrate, the reaction may require an extended period (e.g., 24-48 hours).[1]

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g). Stir the mixture for at least one hour at room temperature.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2,3-dihydroxy-4-phenylbutanoate.

Potential Side Reactions:

  • Over-oxidation: Prolonged reaction times or elevated temperatures can lead to the formation of α-hydroxy ketone byproducts.[3]

  • Incomplete Reaction: Due to the reduced nucleophilicity of the alkene, the reaction may be sluggish. Careful monitoring is crucial.

Protocol 2: Asymmetric syn-Dihydroxylation via the Sharpless Method

For applications requiring enantiomerically pure diols, the Sharpless Asymmetric Dihydroxylation (AD) is the method of choice. This powerful reaction utilizes a catalytic amount of potassium osmate in the presence of a chiral ligand derived from cinchona alkaloids, a stoichiometric oxidant (potassium ferricyanide), and a base (potassium carbonate).[4] The commercially available "AD-mix" formulations (AD-mix-α and AD-mix-β) conveniently contain all the necessary reagents.

Causality of Experimental Choices:

  • Chiral Ligands ((DHQ)₂PHAL and (DHQD)₂PHAL): These ligands coordinate to the osmium center, creating a chiral environment that directs the dihydroxylation to one face of the alkene, leading to high enantioselectivity. AD-mix-α contains (DHQ)₂PHAL, while AD-mix-β contains (DHQD)₂PHAL, which typically provide enantiomeric products.

  • Potassium Ferricyanide (K₃[Fe(CN)₆]): This serves as the stoichiometric co-oxidant to regenerate the Os(VIII) species. It is generally preferred for the Sharpless AD as it often leads to higher enantioselectivity compared to NMO.

  • Potassium Carbonate (K₂CO₃): The reaction is typically faster under slightly basic conditions. Potassium carbonate maintains the optimal pH for the reaction.

  • Solvent System (t-BuOH/Water): The biphasic tert-butanol/water system is standard for the Sharpless AD, providing good solubility for both the organic substrate and the inorganic reagents.

  • Methanesulfonamide (Optional): For electron-deficient alkenes, the addition of methanesulfonamide can sometimes accelerate the hydrolysis of the osmate ester and improve the turnover rate of the catalyst.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

  • Ethyl trans-4-phenyl-2-butenoate

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (or AD-mix-α) (1.4 g per 1 mmol of alkene).

  • Add a 1:1 mixture of tert-butanol and water (10 mL total). Stir the mixture at room temperature until the solids are dissolved, resulting in two clear phases.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add ethyl trans-4-phenyl-2-butenoate (1.0 mmol, 190.24 mg) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C. For less reactive alkenes like this one, the reaction may be allowed to proceed at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).

  • Stir the mixture for at least one hour at room temperature.

  • Add ethyl acetate (10 mL) to the reaction mixture.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched ethyl 2,3-dihydroxy-4-phenylbutanoate.

Data Presentation: Comparison of Protocols

ProtocolMethodReagentsStereochemistryExpected YieldEnantiomeric Excess (ee)
1Upjohn DihydroxylationOsO₄ (cat.), NMORacemic (syn)Good to HighN/A
2Sharpless ADAD-mix-β(2R,3S)~95%~96%
2Sharpless ADAD-mix-α(2S,3R)~95%~97%

Data for Sharpless AD is based on the analogous substrate methyl (E)-cinnamate.

Alternative Osmium-Free Dihydroxylation Methods

Given the high toxicity of osmium tetroxide, there is considerable interest in developing osmium-free dihydroxylation methods. While many of these are still under active development, some promising alternatives exist.

Potassium Permanganate (KMnO₄):

Cold, dilute, and basic solutions of potassium permanganate can effect syn-dihydroxylation of alkenes.[5] However, this method is often plagued by over-oxidation, leading to cleavage of the newly formed diol, especially with electron-deficient substrates. This can result in lower yields and more complex product mixtures.[5]

Manganese-Based Catalysts:

More sophisticated manganese-based catalytic systems have been developed to improve the selectivity of permanganate-mediated dihydroxylations. These systems often employ specific ligands to modulate the reactivity of the manganese center and prevent over-oxidation. Research has shown that asymmetric dihydroxylation of α,β-unsaturated esters can be achieved with KMnO₄ using chiral catalysts.[6]

Visualizations

Catalytic Cycle of Osmium Tetroxide-Mediated Dihydroxylation

G cluster_cycle Catalytic Cycle Os(VIII)O4 Os(VIII)O4 Cycloaddition [3+2] Cycloaddition Os(VIII)O4->Cycloaddition Alkene Alkene Alkene->Cycloaddition Osmate_Ester Cyclic Osmate(VI) Ester Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis Osmate_Ester->Hydrolysis H₂O Diol Diol Hydrolysis->Diol Os(VI) Reduced Os(VI) Hydrolysis->Os(VI) Reoxidation Re-oxidation Os(VI)->Reoxidation Reoxidation->Os(VIII)O4 Co_oxidant_red Reduced Co-oxidant Reoxidation->Co_oxidant_red Co_oxidant Co-oxidant (e.g., NMO) Co_oxidant->Reoxidation

Caption: Catalytic cycle of OsO₄-mediated dihydroxylation.

Experimental Workflow for Sharpless Asymmetric Dihydroxylation

G Start Start Dissolve_AD_mix Dissolve AD-mix in t-BuOH/H₂O Start->Dissolve_AD_mix Cool Cool to 0 °C Dissolve_AD_mix->Cool Add_Alkene Add Alkene Cool->Add_Alkene Stir Stir at 0 °C or RT Add_Alkene->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂SO₃ Monitor->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Pure Diol Purify->Product

Caption: Workflow for Sharpless asymmetric dihydroxylation.

Conclusion

The syn-dihydroxylation of ethyl trans-4-phenyl-2-butenoate can be effectively achieved using both racemic and asymmetric osmium-catalyzed methods. The Upjohn protocol provides a reliable route to the racemic diol, while the Sharpless Asymmetric Dihydroxylation offers excellent enantioselectivity, which is often crucial in the synthesis of biologically active molecules. While the electron-deficient nature of the substrate necessitates careful monitoring and potentially longer reaction times, these protocols are robust and high-yielding. For researchers seeking to avoid the use of osmium, manganese-based systems present a viable, albeit sometimes less selective, alternative. The choice of method will ultimately depend on the specific stereochemical requirements and the scale of the synthesis.

References

  • Upjohn dihydroxylation. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • IOC 28: Upjohn Dihydroxylation & Cleavage of 1,2-Diols with NaIO4. (2022, April 13). [Video]. YouTube. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Ohmatsu, K., & Ooi, T. (2015). Asymmetric dihydroxylation of α,β-unsaturated ester with KMnO4. ResearchGate. [Link]

  • Upjohn Dihydroxylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. (1998). PubMed. [Link]

  • ethyl (2R,3R)-2,3-dihydroxybutanoate. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Bataille, C. J., & Donohoe, T. J. (2011). Osmium-free direct syn-dihydroxylation of alkenes. Chemical Society Reviews, 40(1), 114–128. [Link]

  • Fu, Z., Wang, X., Tao, S., Bu, Q., Wei, D., & Liu, N. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. The Journal of Organic Chemistry, 86(3), 2339–2358. [Link]

  • Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. (2003). ResearchGate. [Link]

  • Bataille, C. J., & Donohoe, T. J. (2011). Osmium-free direct syn-dihydroxylation of alkenes. Chemical Society Reviews. [Link]

  • Osmium-free direct syn-dihydroxylation of alkenes. (2011). Semantic Scholar. [Link]

  • Ethyl 4-phenylbutanoate. (n.d.). NP-MRD. Retrieved March 7, 2024, from [Link]

  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (2011, July 1). Master Organic Chemistry. [Link]

  • 9.13: Dihydroxylation of Alkenes. (2020, May 30). Chemistry LibreTexts. [Link]

  • (R)-ethyl-2-hydroxy-4-phenylbutanoate. (2024, April 9). ChemBK. [Link]

  • 8.7b Syn Dihydroxylation. (2018, September 14). [Video]. YouTube. [Link]

  • Regioselectivity of a dihydroxylation under AD and Upjohn conditions... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]

  • Method for preparing ethyl 2-oxo-4-phenylbutyrate. (n.d.). Google Patents.
  • Manganese Catalyzed Direct Amidation of Esters with Amines. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Gnanaprakasam, B., & Milstein, D. (2018). Manganese-Catalyzed α-Alkylation of Ketones, Esters, and Amides Using Alcohols. ACS Catalysis, 8(11), 10354–10359. [Link]

  • 11.3.2 Dihydroxylation. (2019, June 5). Chemistry LibreTexts. [Link]

Sources

Method

Green Chemistry Protocols for the Stereoselective Synthesis of Ethyl trans-4-phenyl-2-butenoate

Introduction & Strategic Overview Ethyl trans-4-phenyl-2-butenoate is a highly versatile α,β -unsaturated ester. It serves as a critical electrophilic building block in organic synthesis (e.g., Michael additions, cycload...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Ethyl trans-4-phenyl-2-butenoate is a highly versatile α,β -unsaturated ester. It serves as a critical electrophilic building block in organic synthesis (e.g., Michael additions, cycloadditions), a precursor for pharmaceutical active ingredients, and a stable, aromatic component in the fragrance and flavor industries[1][2].

Historically, the synthesis of this compound relied on traditional Horner-Wadsworth-Emmons (HWE) or cross-metathesis reactions utilizing hazardous solvents (like benzene or dichloromethane) and stoichiometric amounts of toxic reagents[3]. To align with modern sustainability mandates, this application note details two rigorously validated, green chemistry protocols: a Deep Eutectic Solvent (DES)-mediated HWE olefination and a Solvent-Free Ruthenium-Catalyzed Olefin Cross-Metathesis (CM) .

Mechanistic Pathways & Causality

Pathway A: DES-Mediated HWE Olefination

The HWE reaction between phenylacetaldehyde and triethyl phosphonoacetate (TEPA) traditionally requires highly moisture-sensitive conditions and strong bases (e.g., NaH). By transitioning to a Choline Chloride/Urea (1:2) Deep Eutectic Solvent, the reaction can be conducted under ambient air using mild bases like K₂CO₃[4].

  • Causality & Stereocontrol: The DES network provides a highly polar, hydrogen-bond-donating environment that stabilizes the anionic intermediates. The thermodynamic control inherent to HWE reactions with stabilized phosphonate carbanions strongly favors the anti-elimination of the oxaphosphetane intermediate. This yields the (E)-isomer (trans) almost exclusively, minimizing steric repulsion between the phenylalkyl chain and the ester moiety[4]. Furthermore, the DES is non-toxic, biodegradable, and can be recycled, drastically lowering the E-factor of the process.

Pathway B: Solvent-Free Olefin Cross-Metathesis

Cross-metathesis of allylbenzene and ethyl acrylate traditionally suffers from homocoupling and requires high dilution in chlorinated solvents to favor the heterodimer.

  • Causality & Atom Economy: Operating under solvent-free (bulk) conditions drastically increases the effective molarity of the substrates. This kinetic advantage allows the Ruthenium catalyst loading (e.g., Hoveyda-Grubbs 2nd Generation) to be reduced by up to 25-fold (to 1 mol%)[5][6]. The continuous evolution and removal of the ethylene gas byproduct shifts the equilibrium entirely toward the cross-coupled product via Le Chatelier's principle. The E-selectivity is thermodynamically driven by the minimization of steric hindrance in the metallacyclobutane intermediate[5].

Quantitative Data: Green vs. Traditional Metrics

The following table summarizes the performance metrics, highlighting the superiority of the green protocols over traditional methodologies.

MetricTraditional HWEDES-Mediated HWESolvent-Free Cross-Metathesis
Reaction Medium THF / Benzene (Toxic)[3]Choline Chloride:Urea (Green)[4]None / Bulk (Optimal Green)[5]
Catalyst / Base NaH (Hazardous)K₂CO₃ (Mild, Safe)Hoveyda-Grubbs II ( 1 mol%)
Stereoselectivity (E:Z) ~ 85:15> 95:5> 98:2
Atom Economy Low (Phosphonate waste)Low (Phosphonate waste)High (Ethylene byproduct)
Estimated E-Factor > 50< 10 (Recyclable DES)< 5

Experimental Protocols

Protocol A: DES-Mediated HWE Synthesis

This protocol utilizes biodegradable solvents and mild conditions, ensuring high user safety and environmental compatibility.

  • Preparation of DES: In a 50 mL round-bottom flask, mix choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80 °C under constant stirring until a clear, homogeneous liquid forms. Allow it to cool to room temperature.

  • Reaction Assembly: To 5.0 mL of the prepared DES, add K₂CO₃ (1.2 equiv) and triethyl phosphonoacetate (1.05 equiv). Stir the suspension for 15 minutes at room temperature to generate the phosphonate ylide[4].

  • Substrate Addition: Dropwise add phenylacetaldehyde (1.0 equiv, 10 mmol) to the mixture. The reaction is stirred at room temperature, open to the air.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (10:1 v/v). The disappearance of the aldehyde spot and the appearance of the product spot (R_f ≈ 0.31) indicates reaction completion (typically 2–4 hours)[3].

  • Green Extraction & Recycling: Add 10 mL of deionized water to dissolve the DES and inorganic salts. Extract the aqueous layer with bio-based ethyl acetate (3 x 10 mL). The remaining aqueous DES layer can be evaporated under reduced pressure and recycled for subsequent runs[4].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol B: Solvent-Free Cross-Metathesis

This protocol maximizes atom economy and eliminates solvent waste entirely.

  • Substrate Mixing: In a flame-dried Schlenk flask purged with argon, combine allylbenzene (1.0 equiv, 10 mmol) and ethyl acrylate (2.0 equiv, 20 mmol). Note: The use of excess ethyl acrylate serves to suppress the homocoupling of allylbenzene.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (0.01 to 1.0 mol%) directly to the neat substrate mixture[5].

  • Reaction Execution: Stir the mixture at 40 °C. Equip the flask with an oil bubbler to safely vent and monitor the evolution of ethylene gas.

  • Self-Validation (In-Process): The cessation of ethylene gas bubbling serves as a reliable, primary visual indicator that the reaction has reached equilibrium/completion[5].

  • Quenching & Purification: Quench the active Ruthenium catalyst by adding a single drop of ethyl vinyl ether. Purify the crude mixture directly via fractional vacuum distillation to isolate the pure trans-ester, completely bypassing the need for silica gel chromatography and organic eluents.

QA/QC Validation (NMR Spectroscopy)

For both protocols, structural and stereochemical validation must be achieved via ¹H NMR spectroscopy. The definitive fingerprint of the trans-configuration is the large scalar coupling constant ( J=15.5 Hz ) between the vinylic protons. The β -olefinic proton typically appears as a doublet of triplets around δ 7.10 ppm, confirming the E-geometry of the newly formed double bond[1].

Workflow Visualization

SynthesisWorkflow cluster_HWE Pathway A: Horner-Wadsworth-Emmons (HWE) cluster_CM Pathway B: Olefin Cross-Metathesis (CM) HWE_Start Phenylacetaldehyde + Triethyl phosphonoacetate HWE_Cond Deep Eutectic Solvent (ChCl:Urea) K2CO3, Room Temp, Air HWE_Start->HWE_Cond Base Deprotonation Target Ethyl trans-4-phenyl-2-butenoate (Target Molecule) HWE_Cond->Target - H2O, High E-Selectivity CM_Start Allylbenzene + Ethyl acrylate CM_Cond Hoveyda-Grubbs II (1 mol%) Solvent-Free (Bulk) CM_Start->CM_Cond Catalytic Cycle CM_Cond->Target - Ethylene Gas, High Atom Economy Validation Self-Validation: 1H NMR (J = 15.5 Hz for trans-alkene) Target->Validation QA/QC

Green synthesis workflows for Ethyl trans-4-phenyl-2-butenoate via DES-HWE and Solvent-Free CM.

References

  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents , Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • A pH Study on the Chiral Ketone Catalyzed Asymmetric Epoxidation of Hydroxyalkenes , The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • A simple approach to reduce the environmental impact of olefin metathesis reactions: a green and renewable solvent compared to solvent-free reactions , Green Chemistry (RSC Publishing). URL:[Link]

  • A simple approach to reduce the environmental impact of olefin metathesis reactions: A green and renewable solvent compared to solvent-free reactions , ResearchGate. URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl trans-4-phenyl-2-butenoate

Welcome to the Technical Support Center for the chromatographic purification of Ethyl trans-4-phenyl-2-butenoate . As a highly conjugated α,β-unsaturated ester, this compound is a critical building block in organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of Ethyl trans-4-phenyl-2-butenoate . As a highly conjugated α,β-unsaturated ester, this compound is a critical building block in organic synthesis and drug development[1]. It is most frequently synthesized via the Wittig reaction using phenylacetaldehyde and (carbethoxymethylene)triphenylphosphorane[2].

While the synthetic route is highly reliable, the downstream purification presents two major bottlenecks: the resolution of the trans stereoisomer from its cis counterpart, and the elimination of stoichiometric triphenylphosphine oxide (TPPO) byproducts[3]. This guide provides field-proven, self-validating protocols to ensure you achieve >99% stereochemical and chemical purity.

Process Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (trans/cis isomers, TPPO) PreTreatment Pre-Column TPPO Removal (ZnCl2 or Hexane Trituration) Crude->PreTreatment TLC TLC Method Validation (Target Rf ~0.31) PreTreatment->TLC Column Flash Column Chromatography (Silica Gel 230-400 mesh) TLC->Column Fractions Fraction Collection (UV Analysis at 254 nm) Column->Fractions Pure Pure Ethyl trans-4-phenyl-2-butenoate Fractions->Pure Single Spot Issue Co-elution or Streaking? See Troubleshooting Guide Fractions->Issue Multiple Spots / Tailing Issue->TLC

Caption: Workflow for the purification of Ethyl trans-4-phenyl-2-butenoate via column chromatography.

Quantitative Chromatographic Data

To establish a self-validating purification system, target the following empirical parameters before loading your column.

ParameterRecommended ValueMechanistic Rationale
Target Compound Rf​ 0.31Achieved using a Hexanes:Ether (10:1 v/v) solvent system. This specific polarity provides the optimal thermodynamic partition coefficient to resolve the trans and cis isomers on standard silica gel[2].
TPPO Rf​ 0.00 – 0.05The highly polarized P=O bond acts as a strong hydrogen-bond acceptor, anchoring tightly to the acidic silanol (Si-OH) groups of the silica stationary phase[3].
Silica-to-Crude Ratio 30:1 to 50:1 (w/w)Prevents column overloading. Exceeding this capacity leads to non-linear adsorption isotherms, causing the cis and trans bands to merge[4].
Temperature 0–25 °CMaintaining ambient or sub-ambient temperatures minimizes the risk of side-product formation or acid-catalyzed isomerization on the silica surface[1].

Self-Validating Purification Protocol

Do not attempt to purify the raw Wittig reaction mixture directly on a silica column. The massive excess of TPPO will inevitably cause band tailing and co-elution. Follow this sequential, self-validating methodology:

Phase 1: Pre-Column TPPO Depletion

Causality: Removing the bulk of TPPO prior to chromatography prevents the saturation of active silanol sites on the silica gel, which is the primary cause of band streaking[5].

  • Concentration: Concentrate the crude Wittig reaction mixture under reduced pressure to a viscous oil.

  • Trituration: Suspend the residue in a non-polar solvent mixture (e.g., pentane or hexanes/ether). TPPO is highly insoluble in cold aliphatic hydrocarbons[6].

  • Alternative Chemical Precipitation (For Stubborn Mixtures): Dissolve the crude mixture in ethanol and add a 1.8 M solution of ZnCl2​ in warm ethanol. TPPO efficiently precipitates as an insoluble ZnCl2​(TPPO)2​ complex[7].

  • Filtration: Filter the suspension through a sintered glass funnel or a small silica plug. Wash with cold hexanes.

  • Validation Check: Spot the filtrate on a TLC plate. The heavy baseline UV-active spot (TPPO) should be reduced by >90%.

Phase 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (230–400 mesh) in 100% hexanes. Pour smoothly into the column and apply positive pressure to pack the bed tightly, preventing channeling[4].

  • Sample Loading: Dissolve the TPPO-depleted filtrate in a minimal volume of dichloromethane (DCM) or toluene. Apply evenly to the top of the silica bed. Note: If the sample remains oily, dry-loading onto a small amount of silica gel is highly recommended to ensure a narrow initial band[8].

  • Elution: Begin isocratic elution using Hexanes:Ether (10:1 v/v)[2]. Monitor the eluent using a UV lamp (254 nm).

  • Fractionation: Collect fractions in small volumes (e.g., 15–20 mL for a 50 g column).

  • Validation Check: Analyze fractions via TLC. The trans isomer ( Rf​ = 0.31) will elute first, followed closely by the cis isomer (if present). Pool only the fractions showing a single, pristine spot.

Troubleshooting Guide & FAQs

Q1: My TLC plate shows massive band streaking and a huge white solid is co-eluting late in my column. What is happening?

Causality: You are observing Triphenylphosphine Oxide (TPPO) contamination. TPPO possesses a highly polarized P=O bond that acts as a powerful hydrogen-bond acceptor. When it interacts with the acidic silanol groups (Si-OH) on the silica gel, it creates a non-linear adsorption isotherm, causing the chromatographic band to drag or "streak" continuously through the column[3]. Solution: Stop relying solely on the column to separate TPPO. You must utilize the pre-column depletion methods (Phase 1 of the protocol). If you have already loaded the column, flush it with 100% ethyl acetate to strip the TPPO, recover your crude mass, and perform a ZnCl2​ precipitation[7] or a hexane/ether trituration[6] before re-running the column.

Q2: I am getting co-elution of the trans and cis isomers. How can I improve the resolution?

Causality: Stereoisomers possess nearly identical dipole moments and polarities, meaning their partition coefficients between the mobile phase and stationary phase are extremely close. Solution:

  • Reduce Polarity: Drop your solvent polarity to a shallower system, such as Hexanes:Ether (20:1 v/v) or Hexanes:Ethyl Acetate (15:1 v/v). This forces the compounds to spend more time interacting with the stationary phase, amplifying minute differences in their affinity.

  • Decrease Loading: Ensure your crude mass does not exceed 2% of the total silica mass (a 50:1 ratio)[4]. Overloading causes the leading edge of the cis band to bleed into the tailing edge of the trans band.

Q3: My recovery of Ethyl trans-4-phenyl-2-butenoate is unusually low, and I suspect it is degrading on the column. Is this possible?

Causality: While α,β-unsaturated esters are generally stable, extended residence times on the slightly acidic surface of standard silica gel can sometimes induce unwanted side reactions or isomerization, particularly if the column generates heat during solvent mixing[5]. Solution: Minimize the time the compound spends on the column. Use positive air/nitrogen pressure (Flash Chromatography) rather than gravity-drip methods[8]. Furthermore, ensure all pre-purification reaction steps are strictly temperature-controlled (0–25 °C) to prevent the formation of degradation products before the mixture even reaches the column[1].

References

  • The Journal of Organic Chemistry (ACS Publications). A pH Study on the Chiral Ketone Catalyzed Asymmetric Epoxidation of Hydroxyalkenes. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Available at:[Link]

  • University of Rochester (Not Voodoo). Removing Triphenylphosphine Oxide. Available at:[Link]

  • ACS Omega / NIH. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Available at:[Link]

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of Ethyl trans-4-phenyl-2-butenoate

Welcome to the technical support guide for the purification of Ethyl trans-4-phenyl-2-butenoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Ethyl trans-4-phenyl-2-butenoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and troubleshooting strategies essential for achieving high-purity crystalline material. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for Ethyl trans-4-phenyl-2-butenoate?

The fundamental principle of recrystallization is based on the differential solubility of a compound at varying temperatures[1]. An ideal solvent for Ethyl trans-4-phenyl-2-butenoate, an ester with moderate polarity, should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the crude Ethyl trans-4-phenyl-2-butenoate near its boiling point to form a saturated or near-saturated solution[2].

  • Low Solubility at Low Temperatures: As the solution cools, the solubility of the desired compound should decrease significantly, causing it to crystallize out of the solution[2].

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration)[2].

  • Chemical Inertness: The solvent must not react with Ethyl trans-4-phenyl-2-butenoate[3].

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals by evaporation after filtration[3].

Given that Ethyl trans-4-phenyl-2-butenoate is soluble in many organic solvents but has limited solubility in water, a mixed-solvent system is often an excellent choice[4][5]. This allows for fine-tuning the solvent's dissolving power.

Q2: Which specific solvents or solvent systems should I consider for Ethyl trans-4-phenyl-2-butenoate?

While a definitive solvent can only be determined experimentally, the following are excellent starting points based on the ester's structure. A systematic approach to testing these is recommended.

Solvent SystemTypeRationale & Polarity
Ethanol/Water MixedEthyl trans-4-phenyl-2-butenoate is likely soluble in hot ethanol. Water, as an anti-solvent, is then added to decrease solubility upon cooling.
Hexane/Ethyl Acetate MixedHexane is a non-polar solvent, while ethyl acetate is a polar aprotic solvent. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added to induce crystallization.
Methanol SingleMethanol is a polar protic solvent. Its effectiveness depends on a significant change in the compound's solubility between its boiling point and room temperature.
Isopropanol SingleSimilar to ethanol and methanol, but with a slightly different polarity and boiling point which may offer advantages.
Q3: How do I perform an effective solvent screening experiment?

A small-scale test is crucial to avoid wasting your bulk material.[6]

Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude Ethyl trans-4-phenyl-2-butenoate into a small test tube.

  • Add a potential solvent dropwise at room temperature and stir or swirl. If the compound dissolves readily, the solvent is too good and unsuitable for recrystallization.

  • If it does not dissolve at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature.

  • If no crystals form, try scratching the inside of the test tube with a glass rod just below the solvent surface to induce nucleation.[7]

  • If crystals still do not form, place the test tube in an ice-water bath for further cooling.

  • A successful solvent will yield a good crop of crystals upon cooling. The process should be repeated for several candidate solvents or solvent pairs to identify the optimal system.[6]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Ethyl trans-4-phenyl-2-butenoate.

Problem 1: My compound has "oiled out" and is not forming crystals.

Cause: "Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid. This can also be caused by the presence of impurities that significantly depress the melting point.[7]

Solutions:

  • Increase Solvent Volume: Reheat the solution to dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation. This lowers the temperature at which crystallization will begin.[7]

  • Slower Cooling: Allow the solution to cool more gradually. An insulated flask or leaving the flask in the warm water bath (removed from heat) can slow down the cooling rate, giving the molecules more time to arrange into a crystal lattice.[2]

  • Change Solvent System: If the issue persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or adjust the ratio in a mixed-solvent system. For an ethanol/water system, for instance, you might need to use more ethanol.

Problem 2: No crystals are forming, even after the solution has cooled completely.

Cause: This typically indicates that the solution is not supersaturated, meaning too much solvent was used.[7] It could also be a nucleation issue.

Solutions:

  • Reduce Solvent Volume: Reheat the solution and boil off a portion of the solvent to increase the concentration of your compound. Allow it to cool again.[7]

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[7]

    • Seed Crystals: If you have a small amount of pure Ethyl trans-4-phenyl-2-butenoate, add a tiny crystal to the cooled solution. This provides a template for further crystallization.[3][7]

  • Lower the Temperature: If crystals do not form at room temperature, submerge the flask in an ice-water bath.

Problem 3: The crystals formed too quickly and appear as a fine powder.

Cause: Very rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, which negates the purification purpose of recrystallization.[7]

Solutions:

  • Use More Solvent: Reheat the solution to redissolve the solid. Add a small excess of hot solvent beyond the minimum required for dissolution. This ensures the solution is not overly saturated upon cooling.[7]

  • Insulate the Flask: To ensure slow cooling, you can wrap the flask in glass wool or paper towels, or place it within a larger beaker to create an insulating air gap. Slow cooling is critical for forming large, pure crystals.[2]

Problem 4: The final product is still impure after recrystallization.

Cause: Impurity can be a result of several factors: the solvent choice might be poor, allowing impurities to co-crystallize; the cooling might have been too rapid; or the crystals were not washed properly.

Solutions:

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Activated Charcoal for Colored Impurities: If your product has a persistent color, high molecular weight colored impurities may be present. To remove them, dissolve the crude product in the hot solvent, then cool it slightly and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.

  • Proper Washing Technique: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent. This will wash away any residual mother liquor containing impurities without dissolving a significant amount of your product.[8]

Visualized Workflows

General Recrystallization Workflow

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities present) A->B optional C Cool Solution Slowly to Induce Crystallization A->C B->C D Collect Crystals (Vacuum Filtration) C->D E Wash Crystals with Ice-Cold Solvent D->E F Dry the Pure Crystals E->F

Caption: A generalized workflow for the purification of organic solids via recrystallization.

Solvent Selection Decision Tree

Solvent_Selection Start Add small amount of solvent to crude solid at room temp Dissolves Does it dissolve? Start->Dissolves Yes1 Yes Dissolves->Yes1 No1 No Dissolves->No1 BadSolvent Result: Too soluble. Discard as single solvent. Yes1->BadSolvent Heat Heat the mixture to boiling No1->Heat Dissolves2 Does it dissolve? Heat->Dissolves2 Yes2 Yes Dissolves2->Yes2 No2 No Dissolves2->No2 Cool Cool to room temp, then in ice bath Yes2->Cool Insoluble Result: Insoluble. Discard solvent. No2->Insoluble Crystals Do crystals form? Cool->Crystals Yes3 Yes Crystals->Yes3 No3 No Crystals->No3 GoodSolvent Result: Good single solvent for recrystallization. Yes3->GoodSolvent ConsiderPair Result: Consider for use as the 'soluble' solvent in a pair. No3->ConsiderPair

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Knoevenagel Condensations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who are experiencing stalled kinetics or low conversion...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who are experiencing stalled kinetics or low conversion rates during Knoevenagel condensations.

Rather than providing a generic template, this guide deconstructs the mechanistic bottlenecks of the reaction, providing root-cause analyses, self-validating experimental protocols, and field-proven optimization strategies.

Mechanistic Bottlenecks & Root Cause Analysis

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to form an α,β-unsaturated product[1]. Because the final dehydration step is reversible, the reaction is highly susceptible to equilibrium stalling. Furthermore, the reliance on weak base catalysts (e.g., piperidine) introduces vulnerabilities related to steric hindrance and catalyst deactivation[2].

Mechanism A Active Methylene + Base B Carbanion Formation A->B C Nucleophilic Attack on Carbonyl B->C Fail1 Failure: Weak Base / Steric Hindrance B->Fail1 D Aldol Intermediate C->D E Dehydration (-H2O) D->E F α,β-Unsaturated Product E->F Fail2 Failure: Water Accumulation E->Fail2

Knoevenagel condensation mechanism highlighting critical failure points.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 30-40% conversion despite prolonged heating. What is causing this plateau? A1: This is a classic symptom of water accumulation. The Knoevenagel condensation produces water as a stoichiometric byproduct[2]. Because the reaction is equilibrium-driven, failing to remove this water shifts the equilibrium backward (Le Chatelier's principle), hydrolyzing the aldol intermediate back into the starting materials[3]. Prolonged heating without water removal will not improve yield; it will only degrade your catalyst. Solution: Implement continuous water removal using a Dean-Stark apparatus or in-line molecular sieves[4].

Q2: I am using piperidine and acetic acid, but my sterically hindered ketone shows almost zero conversion. How do I force this reaction? A2: Weak bases like piperidine often form a bulky iminium ion intermediate with the carbonyl compound. If your ketone is sterically hindered, the nucleophilic attack of the carbanion is physically blocked[2]. Solution: Switch your catalytic system. Using a Lewis acid (such as TiCl4​ ) combined with a tertiary amine activates the carbonyl oxygen directly, increasing its electrophilicity without forming a bulky intermediate[3]. Alternatively, consider microwave-assisted synthesis, which provides the rapid activation energy required to overcome steric barriers[5].

Q3: How does my choice of solvent impact the reaction kinetics? A3: Solvent choice dictates the availability of your reactive species. Protic solvents (like ethanol) can hydrogen-bond with both the basic catalyst and the active methylene carbanion, reducing their nucleophilicity and slowing the reaction[3]. Polar aprotic solvents (or non-polar solvents like toluene used in azeotropic distillation) are generally preferred because they leave the carbanion "naked" and highly reactive, favoring the forward kinetic pathway[2].

Q4: My previously successful piperidine-catalyzed reaction is suddenly failing and yielding unexpected byproducts. Why? A4: Piperidine is highly susceptible to autoxidation over time. If you are using an older bottle, the oxidized impurities can deactivate the catalyst or trigger side reactions[6]. Always use freshly distilled piperidine (e.g., distilled over CaH2​ ) or pass it through an activated alumina column prior to use[6].

Troubleshooting Workflows & Self-Validating Protocols

Troubleshooting Start Low Conversion (<50%) Detected Q1 Is water accumulating? Start->Q1 A1 Use Dean-Stark or Molecular Sieves Q1->A1 Yes Q2 Is the carbonyl sterically hindered? Q1->Q2 No A2 Switch to Lewis Acid or Microwave Q2->A2 Yes Q3 Is the solvent protic? Q2->Q3 No Q3->Start No (Re-evaluate) A3 Switch to Polar Aprotic (e.g., Toluene) Q3->A3 Yes

Troubleshooting logic tree for resolving low conversion rates.

Protocol A: Azeotropic Water Removal (Dean-Stark Method)

Causality: Toluene forms a minimum-boiling azeotrope with water. As the reaction refluxes, the azeotrope vaporizes, condenses, and separates in the Dean-Stark trap, permanently removing water from the reaction matrix and driving the equilibrium forward[2].

  • Setup: In a dry round-bottom flask, combine the carbonyl compound (100 mmol) and active methylene compound (100 mmol) in 100 mL of anhydrous toluene.

  • Catalyst Addition: Add 5-10 mol% of freshly distilled piperidine and glacial acetic acid.

  • Apparatus: Attach a Dean-Stark trap fitted with a reflux condenser. Fill the trap arm with toluene.

  • Reaction: Heat the mixture to reflux (approx. 110°C).

  • Self-Validation Step: Calculate the theoretical water yield. A 100 mmol reaction must produce exactly 1.8 mL of water. Monitor the graduated Dean-Stark trap; the reaction is quantitatively complete only when the aqueous layer reaches exactly 1.8 mL. If it stops at 0.9 mL, your conversion is stalled at 50%.

Protocol B: Microwave-Assisted Solvent-Free Condensation

Causality: For highly hindered substrates, conventional heating is insufficient. Microwave irradiation under solvent-free conditions provides rapid, direct dielectric heating to the reactants, overcoming high activation energy barriers while avoiding the need for azeotropic distillation[5].

  • Preparation: In a microwave-safe vessel, intimately mix the aromatic aldehyde (10 mmol), active methylene compound (10 mmol), and 10 mol% of anhydrous LiCl or NaF catalyst[5]. Do not add solvent.

  • Irradiation: Irradiate the mixture at 150°C for 2.0 minutes using a laboratory microwave reactor[5].

  • Self-Validation Step: Extract the crude mixture with ethyl acetate and spot on a TLC plate against the starting materials. The complete disappearance of the carbonyl spot validates the conversion. Furthermore, the mass of the crude solid product should closely match the theoretical yield minus the mass of the theoretical water lost.

Quantitative Catalyst & Condition Comparison

To aid in experimental design, the following table summarizes the efficacy of various catalytic systems based on substrate difficulty and reaction conditions.

Catalyst SystemSolvent EnvironmentTypical Reaction TimeYield ProfileMechanistic Advantage & Best Use Case
Piperidine / AcOH Ethanol or Toluene2 - 12 hours60 - 80%Standard unhindered aldehydes. Prone to equilibrium stalling without water removal[1].
TiCl4​ / Pyridine THF / Toluene4 - 8 hours75 - 90%Highly sterically hindered ketones. Lewis acid directly activates the carbonyl oxygen[3].
NaF or LiCl (Microwave) Solvent-Free2.0 minutes>90%Rapid, green synthesis. Overcomes steric barriers and avoids the need for a Dean-Stark apparatus[5].
Zeolite Membrane (CsNaX) Continuous FlowMinutes (Residence)Supra-equilibriumContinuous in-line water removal via hydrophilic ZSM-5 membranes; ideal for scale-up[7].

References

  • Oreate AI Blog. Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Source: oreateai.com.[Link]

  • Wikipedia. Knoevenagel condensation. Source: wikipedia.org.[Link]

  • RSC Publishing. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Source: rsc.org. [Link]

  • ACS Publications. Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Source: acs.org. [Link]

  • Taylor & Francis Online. Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. Source: tandfonline.com.[Link]

  • ResearchGate. Knoevenagel Condensation of 8-hydroxyjulolidine-9-carboxaldehyde with diethylmalonate in ethanol with the catalyst piperidine has been unsuccessful. Source: researchgate.net.[Link]

  • ResearchGate. Knoevenagel condensation reaction in zeolite membrane microreactor. Source: researchgate.net.[Link]

Sources

Optimization

Technical Support Center: HPLC Separation of Ethyl 4-phenyl-2-butenoate Isomers

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust, self-validating chromatographic methods for the sepa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust, self-validating chromatographic methods for the separation of geometric isomers (E/Z).

Ethyl trans-4-phenyl-2-butenoate is a critical intermediate in organic synthesis and medicinal chemistry, routinely requiring high-performance liquid chromatography (HPLC) to verify purities of ≥99%[1]. However, separating it from its cis-isomer presents unique challenges due to their identical molecular weights and similar polarities. This guide provides the mechanistic causality behind method development and actionable troubleshooting protocols.

Part 1: Method Development Workflow

When standard reversed-phase liquid chromatography (RP-HPLC) fails to provide baseline separation of cis-trans isomers, analytical scientists must pivot from relying on dispersive lipophilic interactions to exploiting shape selectivity [2].

G Start Start: Ethyl 4-phenyl-2-butenoate Isomer Mixture C18 Standard C18 Column (Acetonitrile/Water) Start->C18 Eval1 Resolution (Rs) > 1.5? C18->Eval1 Success Proceed to Quantitation Eval1->Success Yes Alt1 Switch to Methanol/Water (Enhances shape selectivity) Eval1->Alt1 No Eval2 Resolution (Rs) > 1.5? Alt1->Eval2 Eval2->Success Yes Alt2 Use Shape-Selective Column (C30 or Phenyl-Hexyl) Eval2->Alt2 No Alt2->Success

Logical decision tree for optimizing the HPLC separation of geometric isomers.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My cis and trans isomers are co-eluting as a single broad peak on a standard C18 column. Why is this happening, and how do I resolve it?

The Causality: Standard C18 columns using Acetonitrile/Water rely heavily on hydrophobic partitioning. Because the E and Z isomers of ethyl 4-phenyl-2-butenoate have nearly identical lipophilicity, they co-elute. The Solution: You must exploit their spatial differences. The trans (E) isomer is linear, while the cis (Z) isomer is bent due to steric repulsion between the bulky benzyl group (-CH2Ph) and the ester group (-COOEt).

  • Change the Modifier: Switch from Acetonitrile to Methanol. Methanol is a protic solvent that participates in hydrogen bonding, which slightly alters the hydration shell around the analytes and often enhances the stationary phase's ability to recognize molecular shape.

  • Lower the Temperature: Drop the column compartment temperature to 20–25 °C. Lower temperatures increase the rigidity of the C18 alkyl chains, forcing them to act more like a "slot" that preferentially retains the linear trans-isomer.

  • Switch Stationary Phases: If C18 fails, utilize a C30 column (polymeric alkyl chain known for exceptional geometric isomer separation[3]) or a Phenyl-Hexyl column (which leverages π-π interactions with the phenyl ring).

Q2: I only have the pure trans-isomer standard. How can I definitively identify which peak is the cis-isomer in my chromatogram?

The Causality: You can create a self-validating system by intentionally degrading your pure standard into a predictable mixture. Trans-alkenes can be isomerized to a cis/trans thermodynamic equilibrium using a radical catalyst (like iodine) and photons[3]. The Solution: Execute the Iodine-Catalyzed Photoisomerization Protocol (detailed in Part 4). When you inject the treated sample, a new peak will appear at an earlier retention time. Because the trans-isomer is more linear, it penetrates deeper into the hydrophobic stationary phase and elutes later. The new, earlier-eluting peak is definitively your cis-isomer.

Q3: I am using Normal Phase HPLC (Silica) to separate these isomers, but my retention times are drifting and peaks are tailing. What is the root cause?

The Causality: Unbonded silica gel is highly sensitive to the hydration state of the mobile phase. If your non-polar mobile phase (e.g., Hexane/Ethyl Acetate) is not strictly controlled for moisture, water molecules from the environment will dynamically adsorb and desorb from the active silanol groups on the column. This constantly changes the phase ratio and the surface activity, leading to retention time drift. The Solution: "Half-saturate" your mobile phase with water, or add a controlled, small amount of a polar modifier (e.g., 0.1% Isopropanol) to maintain a constant, stable hydration layer on the silica surface.

Part 3: Quantitative Data & Isomer Properties

To ensure your method is scientifically sound, cross-reference your findings with the established physicochemical properties of the isomers. The large 15.5 Hz NMR coupling constant is a definitive fingerprint of the trans-alkene geometry[1].

ParameterTrans (E) IsomerCis (Z) IsomerMechanistic Rationale
Elution Order (RP-HPLC) Later (Higher k′ )Earlier (Lower k′ )The linear trans-isomer maximizes hydrophobic surface area contact with the stationary phase.
Resolution ( Rs​ ) Target > 1.5 (Baseline)> 1.5 (Baseline)Required for accurate integration and pharmaceutical quantitation.
UV Absorbance ( λmax​ ) ~215 nm (Higher ϵ )~212 nm (Lower ϵ )Steric clash in the cis-isomer slightly distorts the enoate planarity, reducing orbital overlap.
NMR Coupling Constant ( J2,3​ ) ~15.5 Hz~10.0 - 11.5 HzThe anti-periplanar dihedral angle in the trans-alkene yields a significantly larger J value[1].

Part 4: Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for E/Z Separation

This protocol is designed to maximize shape selectivity for geometric isomers.

  • Column Selection: Install a C30 or Phenyl-Hexyl column (250 mm x 4.6 mm, 5 µm particle size) into the HPLC system.

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade Methanol and Milli-Q Water (70:30, v/v). Degas thoroughly via sonication or vacuum filtration.

  • System Equilibration: Set the flow rate to 1.0 mL/min and the column oven temperature to 25 °C . Allow the system to equilibrate for at least 20 column volumes until the baseline is stable.

  • Detection Parameters: Set the Diode Array Detector (DAD) or UV/Vis detector to 215 nm (optimal for the α,β-unsaturated ester chromophore).

  • Sample Injection: Inject 10 µL of the sample (prepared at ~1 mg/mL in the mobile phase).

Protocol 2: Self-Validating Identification via Photoisomerization

Use this protocol to generate a cis-isomer peak for retention time validation when a commercial standard is unavailable.

G PureTrans Pure Trans-Isomer (Standard) Iodine Add Catalytic Iodine + UV/Vis Light PureTrans->Iodine HPLC Inject into HPLC PureTrans->HPLC Run 1 Mixture Trans/Cis Equilibrium Mixture Iodine->Mixture Mixture->HPLC Run 2 Compare Compare Chromatograms: New peak = Cis-isomer HPLC->Compare

Self-validating workflow for identifying the cis-isomer via iodine-catalyzed photoisomerization.

  • Baseline Run: Inject your pure Ethyl trans-4-phenyl-2-butenoate standard using Protocol 1 to establish the retention time of the trans-isomer.

  • Sample Preparation: Dissolve 10 mg of the pure trans-isomer in 10 mL of an inert, non-polar solvent (e.g., hexane) in a clear glass vial.

  • Catalyst Addition: Add a single, microscopic crystal of elemental iodine ( I2​ ) to the vial. The solution should turn very faintly pink/purple.

  • Photo-Activation: Expose the sealed vial to ambient sunlight or a 365 nm UV lamp for 30 to 60 minutes. Mechanism: The reversible addition of the iodine radical to the double bond allows free rotation around the C2-C3 single bond, establishing a thermodynamic equilibrium between the E and Z states.

  • Analysis: Evaporate a 1 mL aliquot of the solvent under a gentle stream of nitrogen, reconstitute in 1 mL of the HPLC mobile phase, and inject. Overlay this chromatogram with your baseline run to identify the newly formed cis-isomer peak.

References

  • Source: benchchem.
  • Source: acs.
  • Source: fishersci.

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Troubleshooting for Ethyl trans-4-phenyl-2-butenoate

Welcome to the Technical Support Center for Ethyl trans-4-phenyl-2-butenoate (CAS: 1205-84-1 / 1466-22-4). As a vital intermediate in organic synthesis, pharmaceutical development, and the flavor/fragrance industry, main...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl trans-4-phenyl-2-butenoate (CAS: 1205-84-1 / 1466-22-4). As a vital intermediate in organic synthesis, pharmaceutical development, and the flavor/fragrance industry, maintaining the structural integrity of this α,β-unsaturated ester is critical.

This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot thermal degradation issues, understand the underlying mechanistic pathways, and implement field-proven, self-validating analytical protocols.

Section 1: Mechanistic Pathways of Thermal Degradation (The "Why")

As an Application Scientist, troubleshooting begins with understanding causality—why a compound degrades under specific stresses, rather than just observing that it degrades. Ethyl trans-4-phenyl-2-butenoate features a conjugated double bond and an ester linkage. While forced degradation studies on related pharmaceuticals demonstrate that this specific ester fragment remains highly stable under standard thermal stress (e.g., 100°C for 3 days) ()[1], extreme thermal conditions (>150°C) or the presence of catalytic impurities can trigger specific degradation pathways:

  • Thermal Isomerization (Trans to Cis): The trans (E) configuration is thermodynamically favored due to minimized steric repulsion between the phenyl-bearing aliphatic chain and the ethyl ester group. However, high thermal energy (>120°C) can overcome the π-bond rotational barrier, shifting the equilibrium to include the cis (Z) isomer.

  • Hydrolytic Cleavage: In the presence of trace moisture and heat, the electrophilic carbonyl carbon undergoes nucleophilic attack by water. Heat accelerates this process, cleaving the ester to yield 4-phenyl-2-butenoic acid and ethanol.

  • Positional Isomerization (Deconjugation): While primarily driven by UV-mediated photoenolization, thermal [1,5]-hydride shifts act as a relaxation pathway for transient photoketene hemiacetals. If the system is subjected to combined thermo-photolytic stress, you may observe trace amounts of deconjugated β,γ-alkenyl esters ()[2].

Pathways A Ethyl trans-4-phenyl-2-butenoate (Stable at RT) B Thermal Isomerization (cis-isomer) A->B Heat (>120°C) C Hydrolysis (4-phenyl-2-butenoic acid) A->C Heat + Trace H2O D Oligomerization (High Temp >150°C) A->D Prolonged Heat

Primary degradation pathways of Ethyl trans-4-phenyl-2-butenoate under thermal stress.

Section 2: Quantitative Data & Analytical Signatures

To accurately troubleshoot, you must know what to look for in your chromatograms and spectra. Relying solely on UV-Vis is insufficient due to the structural similarities of the degradants.

Table 1: Analytical Signatures of Ethyl trans-4-phenyl-2-butenoate and its Degradants

Compound StateGC-MS (m/z)¹H NMR Signature (Alkene Protons)Thermal Threshold
Intact trans-Ester 190 (M⁺), 117, 115, 101 ()[3]δ ~7.10 ppm (dt, J = 15.5 Hz, 6.8 Hz) ()[4]Stable up to ~120°C
cis-Isomer (Degradant) 190 (M⁺)J = ~10–12 Hz (characteristic of cis)Appears >120°C
Hydrolysis Product 162 (M⁺ for Acid)Broad -OH peak, shift in carbonyl C=OHeat + H₂O
β,γ-Alkenyl Ester 190 (M⁺)Loss of conjugation, shift in UV maxThermo-photolytic
Section 3: Self-Validating Experimental Protocols

Do not rely on single-point analysis. The following workflow ensures a self-validating system where mass balance and peak purity confirm your results, eliminating false positives caused by volatile mass loss.

Workflow N1 1. Sample Prep (Anhydrous) N2 2. Thermal Stress (100°C - 150°C) N1->N2 N3 3. Aliquot & Quench (5°C) N2->N3 N4 4. Analytical Separation (GC-MS / HPLC) N3->N4 N5 5. Data Validation (Mass Balance) N4->N5

Self-validating experimental workflow for thermal forced degradation analysis.

Protocol: Thermal Forced Degradation & Stability Assessment

Objective: Determine the precise thermal degradation kinetics of your specific batch while verifying mass balance.

  • Sample Preparation: Weigh exactly 10.0 mg of Ethyl trans-4-phenyl-2-butenoate into a borosilicate glass vial. For solid/liquid state testing, spread the sample to a uniform thickness of ~1.0 mm to ensure even heat distribution ()[1].

  • Environmental Control: Purge the vial with dry Nitrogen (N₂) or Argon to eliminate oxidative and hydrolytic variables. Seal immediately with a PTFE-lined crimp cap.

  • Thermal Stress Application: Place the prepared vials in a calibrated forced-draft oven at three distinct temperature points: 100°C, 120°C, and 150°C.

  • Aliquot Sampling & Quenching: Pull vials at T=0h, 24h, 72h, and 7 days. Critical Step: Immediately quench the reaction by cooling the vials to 5°C. Failing to quench will allow kinetic degradation to continue during the queue for analysis ()[1].

  • Dilution & Analysis: Dilute the sample in HPLC-grade Acetonitrile to a concentration of 1 mg/mL. Analyze via GC-MS (Electron Ionization mode), specifically extracting and tracking the m/z 190 molecular ion and the m/z 117 fragment ()[3].

  • Self-Validation (Mass Balance Calculation): Calculate the total peak area of all m/z 190 isomers and the m/z 162 hydrolysis product. The sum must equal the T=0 peak area (±2%). A loss of total area indicates either volatile degradation (evaporation) or irreversible oligomerization that is not eluting from the column.

Section 4: Frequently Asked Questions (FAQs)

Q1: My GC-MS shows two distinct peaks with m/z 190 after heating my reaction mixture to 140°C. What is happening? A1: You are observing thermal isomerization. The secondary peak is the cis (Z) isomer. Because the molecular weight remains 190.24 g/mol ()[5], the MS fragmentation pattern will be nearly identical. To definitively differentiate them, isolate the peaks and run ¹H NMR; the trans isomer will show a vinylic coupling constant (J) of ~15.5 Hz, while the cis isomer will be significantly lower (~10–12 Hz) ()[4].

Q2: Is Ethyl trans-4-phenyl-2-butenoate stable during standard autoclaving or high-temperature vacuum drying? A2: Generally, yes, provided the environment is strictly anhydrous. Forced degradation studies on related compounds containing this exact moiety show stability at 100°C for up to 3 days ()[6]. However, if trace water is present, the combination of heat and moisture will rapidly accelerate the hydrolysis of the ethyl ester.

Q3: How can I prevent degradation during long-term storage? A3: Store the compound in a tightly sealed container under an inert atmosphere at 2–8°C. Protect it from light, as UV exposure can trigger E/Z photoisomerization and subsequent photodeconjugation via transient photoketene hemiacetals, permanently altering the double-bond position ()[7].

References
  • PubChem. "Ethyl trans-4-phenyl-2-butenoate | C12H14O2 | CID 5370607". National Center for Biotechnology Information. URL:[Link]

  • Koti J., et al. "Identification and Characterization of Forced Degradation Products of Moexipril Using LC-ESI-MS/Q-TOF". ResearchGate (2018). URL:[Link]

  • Pete, et al. "Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters". Journal of the American Chemical Society (2025). URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Issues in Nucleophilic Addition to Ethyl trans-4-phenyl-2-butenoate

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding nucleophilic addition...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding nucleophilic addition to Ethyl trans-4-phenyl-2-butenoate. The inherent steric hindrance posed by the bulky phenyl group at the β-position of this α,β-unsaturated ester often presents significant challenges in achieving desired reaction outcomes. This resource is designed to help you navigate these complexities and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and offering practical solutions.

Issue 1: Low or No Yield of the Desired 1,4-Conjugate Addition Product

  • Question: I am attempting a conjugate addition of my nucleophile to Ethyl trans-4-phenyl-2-butenoate, but I am observing very low conversion to the desired 1,4-adduct. What are the likely causes and how can I improve my yield?

  • Answer: Low yields in conjugate additions to this substrate are frequently due to the steric hindrance from the β-phenyl group, which impedes the approach of the nucleophile to the β-carbon.[1][2] The electrophilicity of the β-carbon in α,β-unsaturated esters is also inherently lower than that of corresponding ketones or aldehydes, making them less reactive.[1][2]

    Troubleshooting Steps:

    • Choice of Nucleophile is Critical:

      • Hard vs. Soft Nucleophiles: "Hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor 1,2-addition to the carbonyl group, which is a "hard" electrophilic center.[3][4][5] For 1,4-addition, "soft" nucleophiles are preferred as they selectively attack the "soft" electrophilic β-carbon.[6]

      • Gilman Reagents (Lithium Diorganocuprates): These are the reagents of choice for 1,4-addition to α,β-unsaturated carbonyls.[7][8][9][10][11] The mechanism involves the formation of a copper(III) intermediate, which favors the conjugate addition pathway.[7]

    • Reaction Conditions Optimization:

      • Temperature: Running the reaction at very low temperatures (e.g., -78 °C) is often crucial to control selectivity and prevent side reactions.

      • Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for organocuprate reactions.

    • Use of Lewis Acids:

      • The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can enhance the electrophilicity of the β-carbon by coordinating to the carbonyl oxygen.[6][12][13] This can be particularly useful for sterically hindered substrates.[7]

Issue 2: Formation of a Significant Amount of the 1,2-Addition Byproduct

  • Question: My reaction is producing a mixture of the desired 1,4-adduct and a significant amount of the 1,2-addition product (an allylic alcohol after workup). How can I improve the selectivity for the 1,4-addition?

  • Answer: The formation of the 1,2-addition product indicates that your nucleophile is attacking the carbonyl carbon instead of the β-carbon.[8][14] This is a classic competition between kinetic and thermodynamic control. 1,2-addition is often kinetically favored (faster), while 1,4-addition is thermodynamically favored (more stable product).[5][14]

    Troubleshooting Steps:

    • Re-evaluate Your Nucleophile: As mentioned previously, strong, "hard" nucleophiles like Grignard reagents favor 1,2-addition.[7][14][15] Switching to a "softer" nucleophile, such as a Gilman reagent (R₂CuLi), is the most effective way to promote 1,4-addition.[9][10][11]

    • Copper Catalysis with Grignard Reagents: If you must use a Grignard reagent, adding a catalytic amount of a copper(I) salt (e.g., CuI, CuBr·SMe₂) can shift the reaction pathway towards 1,4-addition.[7][16] The in-situ formation of an organocopper species facilitates the conjugate addition.[7]

    • Luche Reduction Conditions (for hydride addition): If you are performing a reduction and desire the 1,2-adduct (the allylic alcohol), the Luche reduction (NaBH₄, CeCl₃ in methanol) is highly selective for 1,2-reduction of α,β-unsaturated ketones and aldehydes.[3][4][17][18] Conversely, to favor 1,4-hydride addition, a standard NaBH₄ reduction without the cerium salt is more likely to give a mixture or favor the conjugate reduction.[3]

    Reagent SystemPredominant ProductAddition Type
    R-MgX or R-LiAllylic Alcohol1,2-Addition
    R₂CuLi (Gilman)Saturated Ester1,4-Addition
    NaBH₄, CeCl₃, MeOHAllylic Alcohol1,2-Reduction

Frequently Asked Questions (FAQs)

  • Q1: Why is Ethyl trans-4-phenyl-2-butenoate so challenging to work with for conjugate additions?

    • A1: The primary challenge is steric hindrance. The phenyl group at the β-position creates a bulky environment that physically blocks the approach of many nucleophiles to the target β-carbon.[19][20] Additionally, α,β-unsaturated esters are generally less reactive towards nucleophilic addition compared to their ketone or aldehyde counterparts because the ester group is less electron-withdrawing.[2]

  • Q2: Can I use a Lewis acid to improve my reaction?

    • A2: Yes, Lewis acids can be beneficial. By coordinating to the carbonyl oxygen, a Lewis acid increases the polarization of the conjugated system, making the β-carbon more electrophilic and susceptible to nucleophilic attack.[6][12][13] This can help overcome the deactivating effect of the ester group and the steric hindrance from the phenyl group. However, the choice of Lewis acid and reaction conditions must be carefully optimized, as in some cases, it can also influence the nucleophile's behavior.[12]

  • Q3: How do I prepare and handle Gilman reagents?

    • A3: Gilman reagents (lithium diorganocuprates, R₂CuLi) are typically prepared in situ by reacting two equivalents of an organolithium reagent with one equivalent of a copper(I) halide (e.g., CuI, CuBr) in an ethereal solvent like THF or diethyl ether at low temperatures.[8][21][22] They are sensitive to air and moisture, so all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.

Experimental Protocols

Protocol 1: General Procedure for Gilman Reagent-Mediated 1,4-Addition

  • Under an inert atmosphere, add copper(I) iodide (1.0 eq) to a flame-dried flask containing anhydrous THF.

  • Cool the suspension to -78 °C.

  • Slowly add a solution of the organolithium reagent (2.0 eq) in an appropriate solvent.

  • Stir the mixture at -78 °C for 30-60 minutes to allow for the formation of the Gilman reagent.

  • Add a solution of Ethyl trans-4-phenyl-2-butenoate (1.0 eq) in anhydrous THF dropwise to the cold Gilman reagent solution.

  • Stir the reaction at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

G

G

References

  • Reactions of organocopper reagents. Wikipedia. Available at: [Link]

  • Conjugate addition. St. John's University. Available at: [Link]

  • The Mechanism of Organocuprate 1,4-Addition Reactions with .alpha.,.beta.-Unsaturated Ketones: Formation of Cuprate-Enone Complexes with Lithium Dimethylcuprate. Journal of the American Chemical Society. Available at: [Link]

  • 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. LibreTexts Chemistry. Available at: [Link]

  • 3.14: Conjugate Addition. LibreTexts Chemistry. Available at: [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Center for Biotechnology Information. Available at: [Link]

  • Lewis acid induced conjugate addition of alkenes to .alpha.,.beta.-unsaturated ketones or aldehydes. Brandeis University. Available at: [Link]

  • Luche reduction. Wikipedia. Available at: [Link]

  • R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Available at: [Link]

  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. LibreTexts Chemistry. Available at: [Link]

  • Chemoselective Luche-type reduction of α,β-unsaturated ketones by aluminium hydride catalysis. Dalton Transactions. Available at: [Link]

  • CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. De Gruyter. Available at: [Link]

  • Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. IntechOpen. Available at: [Link]

  • Continuous Flow Process for Carbonyl and α,β-Unsaturated Carbonyl Compounds Reduction Using NaBH4 Solutions: Toward Implementation of Luche Reduction in Flow. ACS Publications. Available at: [Link]

  • Luche Reduction. YouTube. Available at: [Link]

  • 11.2.6 Conjugate Addition to α, β- Unsaturated Carbonyls. LibreTexts Chemistry. Available at: [Link]

  • Gilman Reagent (Organocuprates). Organic Chemistry Tutor. Available at: [Link]

  • 1,4 (conjugate) addition in unsaturated aldehydes and ketones. Chemistry Stack Exchange. Available at: [Link]

  • Conjugate Addition of alpha,beta unsaturated esters. Reddit. Available at: [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available at: [Link]

  • Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. National Center for Biotechnology Information. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates. YouTube. Available at: [Link]

  • Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. Available at: [Link]

  • 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster. Available at: [Link]

  • 3.2 Nucleophilic addition reactions. Fiveable. Available at: [Link]

  • Gilman reagent. Wikipedia. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

  • Click nucleophilic conjugate additions to activated alkynes. Pure. Available at: [Link]

  • Design a synthesis of 4-phenyl-2-butanone from ethyl. Chegg. Available at: [Link]

  • Ethyl trans-4-phenyl-2-butenoate. PubChem. Available at: [Link]

  • Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Ethyl trans-4-phenyl-2-butenoate from cis-isomer via NMR

Title: Distinguishing Ethyl trans-4-phenyl-2-butenoate from its cis-Isomer via NMR: A Comprehensive Analytical Guide Executive Summary The stereochemical assignment of α,β -unsaturated esters is a critical quality contro...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Distinguishing Ethyl trans-4-phenyl-2-butenoate from its cis-Isomer via NMR: A Comprehensive Analytical Guide

Executive Summary

The stereochemical assignment of α,β -unsaturated esters is a critical quality control checkpoint in organic synthesis and drug development. For molecules like ethyl 4-phenyl-2-butenoate, distinguishing the trans ( E ) isomer from the cis ( Z ) isomer cannot rely solely on chromatographic retention times. Instead, Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating, orthogonal system of structural proof. This guide establishes a rigorous analytical framework combining 1 H scalar coupling, 13 C chemical shift analysis, and 2D spatial correlations to unambiguously differentiate these geometric isomers.

The Primary Diagnostic: 1 H NMR and the Karplus Relationship

The most direct method for distinguishing cis and trans alkenes is the extraction of the vicinal coupling constant ( 3JHH​ ) between the vinylic protons (H2 and H3)[1].

The Causality of Scalar Coupling: Spin-spin coupling through three bonds is governed by the Fermi contact interaction, which is highly dependent on the overlap of the bonding C-H σ orbitals. The Karplus equation mathematically describes this phenomenon: orbital overlap is maximized when the dihedral angle ( θ ) is either 0° (syn-periplanar) or 180° (anti-periplanar)[1]. However, the anti-periplanar arrangement allows for slightly better parallel orbital overlap than the syn arrangement.

  • Trans ( E ) Isomer: The vinylic protons are anti-periplanar ( θ≈180∘ ). This optimal orbital overlap results in a large coupling constant, typically 15.0 – 16.0 Hz [1].

  • Cis ( Z ) Isomer: The vinylic protons are syn-periplanar ( θ≈0∘ ). The slightly reduced orbital overlap yields a smaller coupling constant, typically 10.0 – 12.0 Hz [2].

By examining the doublet or doublet of triplets corresponding to H2 (alpha to the carbonyl) and H3 (beta to the carbonyl), researchers can make an immediate primary assignment[3].

Workflow A Sample Prep (CDCl3, 298K) B 1H NMR Acquisition A->B C Extract 3J_HH (Vinylic Protons) B->C D Trans (E) J = 15-16 Hz C->D Large J E Cis (Z) J = 10-12 Hz C->E Small J

Fig 1. Step-by-step 1H NMR workflow for initial stereochemical assignment.

Orthogonal Validation: 13 C NMR and the γ -Gauche Effect

In complex mixtures where 1 H signals may overlap, orthogonal validation is required. 13 C NMR provides this through the observation of the γ -gauche effect [4].

The Causality of Steric Shielding: The γ -gauche effect occurs when two carbon atoms separated by three bonds are held in a rigid cis or gauche conformation. The resulting steric overlap of their electron clouds restricts the paramagnetic deshielding term, causing a polarization of the C-H bonds that increases the local electron density around the carbon nuclei. This increased shielding shifts the resonance upfield (to a lower ppm)[5].

In ethyl 4-phenyl-2-butenoate:

  • Cis ( Z ) Isomer: The C4 allylic carbon ( −CH2​−Ph ) and the C1 ester carbonyl are cis to each other. This steric compression shields the C4 nucleus, shifting it upfield to approximately 32.0 – 34.0 ppm [6].

  • Trans ( E ) Isomer: C4 and C1 are anti-periplanar, experiencing no such compression. The C4 resonance remains downfield at approximately 38.0 – 40.0 ppm [6].

3D Spatial Confirmation: 2D NOESY Dynamics

To create a completely self-validating system, 1D scalar data must be confirmed by 2D spatial data. Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space dipole-dipole cross-relaxation.

The Causality of NOE Selection: For a small molecule like ethyl 4-phenyl-2-butenoate (~190 Da) dissolved in a low-viscosity solvent ( CDCl3​ ), the molecular tumbling rate ( ωτc​≪1 ) falls into the extreme narrowing regime. This guarantees positive NOE enhancements, making NOESY the ideal choice over ROESY. Cross-peak intensity is inversely proportional to the sixth power of the internuclear distance ( 1/r6 ), meaning only protons within ~5 Å will show correlation.

  • Trans ( E ) Isomer: H2 is spatially close to the C4 allylic protons, yielding a strong NOE cross-peak. H2 and H3 are on opposite sides, yielding negligible correlation.

  • Cis ( Z ) Isomer: H2 and H3 are on the same side of the double bond, yielding a strong, diagnostic H2↔H3 NOE cross-peak.

LogicTree Root Orthogonal Validation C13 13C NMR (C4 Allylic Shift) Root->C13 NOE 2D NOESY (Spatial Proximity) Root->NOE C13_Up Upfield Shift (~32 ppm) C13->C13_Up γ-gauche effect C13_Down Downfield Shift (~38 ppm) C13->C13_Down No compression NOE_H2H3 Strong NOE: H2 ↔ H3 NOE->NOE_H2H3 Syn-periplanar NOE_H2CH2 Strong NOE: H2 ↔ Allylic CH2 NOE->NOE_H2CH2 Anti-periplanar Cis Confirmed Cis (Z) C13_Up->Cis Trans Confirmed Trans (E) C13_Down->Trans NOE_H2H3->Cis NOE_H2CH2->Trans

Fig 2. Multi-nuclear NMR logic tree combining 13C shifts and 2D NOESY data.

Standardized Experimental Protocol

To ensure reproducibility and trustworthiness, the following self-validating workflow should be executed.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified ethyl 4-phenyl-2-butenoate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ provides the necessary low-viscosity environment to maintain a short rotational correlation time, which is critical for obtaining sharp resonance lines and positive NOE enhancements.

Step 2: 1D 1 H NMR Acquisition

  • Frequency: 400 MHz or higher.

  • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete relaxation of longitudinal magnetization between scans, allowing for accurate integration of the vinylic protons.

  • Scans: 16–32.

Step 3: 1D 13 C NMR Acquisition

  • Pulse Sequence: Proton-decoupled 13 C (e.g., zgpg30).

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans: 512–1024. Causality: 13 C has a low natural abundance (1.1%); higher scan counts are mandatory to achieve a sufficient signal-to-noise ratio for the critical C4 allylic carbon.

Step 4: 2D NOESY Acquisition

  • Pulse Sequence: Phase-sensitive NOESY.

  • Mixing Time ( τm​ ): 300–500 ms. Causality: This specific window is optimized for small molecules (~190 Da) to allow sufficient time for dipole-dipole cross-relaxation without entering the spin-diffusion regime, which could yield false-positive cross-peaks.

System Validation Check: The 3JHH​ extracted from Step 2 must logically align with the C4 chemical shift obtained in Step 3. Step 4 serves as the final spatial proof. Any contradiction across these three domains indicates either a mixture of isomers or a fundamental structural misassignment.

Quantitative Data Summary

The following table summarizes the diagnostic parameters required to differentiate the two isomers objectively.

NMR ParameterTrans ( E ) IsomerCis ( Z ) IsomerDiagnostic Causality
1 H: 3JH2,H3​ Coupling 15.0 – 16.0 Hz10.0 – 12.0 HzKarplus relationship (dihedral angle orbital overlap)
13 C: C4 Allylic Shift ~38.0 – 40.0 ppm~32.0 – 34.0 ppm γ -gauche steric compression shielding
2D NOESY: H2 ↔ H3 Weak / AbsentStrongSyn-periplanar spatial proximity in cis-isomer
2D NOESY: H2 ↔ C4 ( CH2​ ) StrongWeak / AbsentAnti-periplanar spatial proximity in trans-isomer

References

  • Coupling in Cis/Trans Alkenes Source: OpenOChem URL:[Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes Source: Chemistry LibreTexts URL:[Link]

  • Nickel-Catalyzed Boron-Stereogenic Hydroboration Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Alkene-assisted cis-to-trans isomerization of polyunsaturated alkenes Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

Comparative

Comprehensive Guide to Purity Validation of Ethyl trans-4-phenyl-2-butenoate: GC-FID vs. Alternative Modalities

Ethyl trans-4-phenyl-2-butenoate is a highly versatile α,β -unsaturated ester, frequently utilized as a critical building block in active pharmaceutical ingredient (API) synthesis and advanced fragrance formulation. Vali...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl trans-4-phenyl-2-butenoate is a highly versatile α,β -unsaturated ester, frequently utilized as a critical building block in active pharmaceutical ingredient (API) synthesis and advanced fragrance formulation. Validating the absolute purity of this intermediate is paramount; even trace impurities—such as the cis-isomer or unreacted starting materials—can drastically alter downstream stereoselective reaction yields or olfactory profiles.

This guide provides an objective, expert-level comparison of Gas Chromatography-Flame Ionization Detection (GC-FID) against alternative analytical modalities, detailing the mechanistic causality behind method selection and providing a self-validating, protocol[1].

Mechanistic Rationale: The Analytical Trap of HWE Synthesis

To understand why method selection matters, we must examine the compound's origin. Ethyl trans-4-phenyl-2-butenoate is typically synthesized via the Horner-Wadsworth-Emmons (HWE) olefination of benzaldehyde with triethyl phosphonoacetate. This synthetic route presents a unique analytical trap:

  • The HPLC-UV Blindspot: Both the target product and the benzaldehyde starting material possess extended conjugated π -systems, yielding massive extinction coefficients under UV detection. However, the triethyl phosphonoacetate starting material is aliphatic and virtually invisible at standard UV wavelengths (e.g., 254 nm). Relying on HPLC-UV with Area Normalization will result in a false-positive purity inflation because the aliphatic impurities are ignored[2].

  • The GC-FID Advantage: GC-FID solves this optical bias. The FID response is directly proportional to the number of reducible carbon atoms in the molecule[3]. Because the product ( C12​ ) and its synthetic impurities ( C7​ to C12​ ) have similar carbon-to-mass ratios, the raw GC-FID Area % closely mirrors the true Mass % without the need to calculate complex Relative Response Factors (RRFs) for every unknown impurity.

Comparative Modality Analysis

The table below summarizes the quantitative and qualitative performance metrics of GC-FID compared to High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for this specific compound.

Analytical ParameterGC-FID (Recommended)HPLC-UV (Alternative)qNMR (Orthogonal)
Detection Principle Flame Ionization (Carbon proportional)UV Absorbance (Extinction coefficient)Proton Resonance (Quantitative integration)
Sensitivity (LOD) High (< 0.01%)High (< 0.01%)Low (~1.0%)
Impurity Bias Low: Uniform response for hydrocarbons/estersHigh: Aliphatic impurities (e.g., phosphonates) are invisibleNone: Absolute quantitation via internal standard
Thermal Stability Req. Must be vaporizable without degradationAnalyzed at room temperatureAnalyzed at room temperature
Reference Standards Not strictly required for Area % purityRequired for accurate Mass % (RRF calculation)Required (Internal Standard, e.g., Maleic acid)
Decision Logic for Analytical Selection

DecisionLogic Start Target: Ethyl trans-4-phenyl-2-butenoate Volatile Is the compound volatile & thermally stable? Start->Volatile Chromophore Do all impurities possess equal UV absorptivity? Volatile->Chromophore No GCFID Select GC-FID (Uniform Carbon Response) Volatile->GCFID Yes (BP ~280°C) HPLC Select HPLC-UV (Requires RRF Correction) Chromophore->HPLC Yes

Fig 1. Decision logic for selecting GC-FID over HPLC-UV for ester purity validation.

Self-Validating GC-FID Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It embeds a System Suitability Test (SST) that acts as an algorithmic gatekeeper. If the SST fails, the chromatographic run is automatically invalidated, preventing the reporting of erroneous data caused by column degradation or sample matrix effects[4].

Step 1: Chromatographic Parameters & Causality
  • Column: Capillary column with 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, 30 m × 0.25 mm × 0.25 µm).

    • Causality: The slight polarity of the 5% phenyl group provides optimal dipole-dipole interactions to baseline-resolve the cis and trans isomers of the ester, which a purely non-polar column might co-elute.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 100°C (hold 1 min) ramp 15°C/min to 280°C hold 5 min.

    • Causality: The initial low temperature focuses the solvent band. The aggressive 15°C/min ramp ensures sharp, Gaussian peak shapes for late-eluting impurities (like heavy dimers) without sacrificing the critical resolution of the primary isomers.

  • Injector: 250°C, Split ratio 50:1.

    • Causality: A high split ratio prevents column overloading, maintaining the linear dynamic range required for accurate integration of the main peak (100%) against trace impurities (0.05%).

  • Detector: FID at 300°C.

Step 2: System Suitability Test (SST) Gatekeeper

Before analyzing unknown samples, inject a System Suitability Solution (1.0 mg/mL Ethyl trans-4-phenyl-2-butenoate spiked with 0.05 mg/mL of the cis-isomer). The system must pass the following criteria:

  • Resolution ( Rs​ ): Must be ≥1.5 between the cis and trans peaks. (Prevents artificially inflated purity values caused by peak coalescence).

  • Precision: %RSD of the trans peak area from six replicate injections must be ≤2.0% [5].

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (Confirms the absence of active site adsorption in the inlet liner).

Step 3: Sample Preparation & Execution
  • Diluent: Use GC-grade Ethyl Acetate.

  • Sample Concentration: Accurately weigh and dilute the sample to 1.0 mg/mL.

  • Sequence: Inject Diluent Blank SST (x6) Samples Bracketing Standard.

  • Quantitation: Calculate purity using Area Normalization, excluding the solvent peak.

ICH Q2(R1) Validation Lifecycle Workflow

For this method to be utilized in a cGMP environment, it must undergo formal validation as outlined by the [1]. The workflow below dictates the sequential validation parameters required for quantitative impurity tests[4].

ValidationWorkflow SST 1. System Suitability (RSD < 2.0%) Spec 2. Specificity (Rs > 1.5) SST->Spec Lin 3. Linearity (R² > 0.999) Spec->Lin Prec 4. Precision (n=6, RSD < 2%) Lin->Prec LOD 5. LOD / LOQ (S/N > 10) Prec->LOD

Fig 2. ICH Q2(R1) compliant self-validating workflow for GC-FID analytical procedures.

  • Specificity: Inject a diluent blank and individual known impurities (benzaldehyde, phosphonoacetate). Causality: Proves that no solvent or reagent peaks co-elute with the target analyte.

  • Linearity: Analyze standards at 50%, 75%, 100%, 125%, and 150% of the nominal concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • LOD/LOQ: Determine the concentration where the Signal-to-Noise (S/N) ratio is ≥3:1 (LOD) and ≥10:1 (LOQ), ensuring trace impurities are accurately captured.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL: [Link]

  • Title: ICH Quality Guidelines Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of Ethyl trans-4-phenyl-2-butenoate using COSY and HSQC NMR Spectroscopy

This guide provides an in-depth technical analysis of Ethyl trans-4-phenyl-2-butenoate, demonstrating the synergistic power of Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) NMR experim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl trans-4-phenyl-2-butenoate, demonstrating the synergistic power of Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) NMR experiments for unambiguous structural elucidation. Moving beyond a simple recitation of data, we will explore the causal logic behind the analytical workflow, comparing the insights gained from two-dimensional (2D) techniques against the limitations of one-dimensional (1D) NMR alone. This document is intended for researchers and professionals in chemistry and drug development who seek to leverage advanced NMR methods for precise molecular characterization.

The Analytical Challenge: Beyond the 1D Spectrum

Ethyl trans-4-phenyl-2-butenoate is an α,β-unsaturated ester with applications in organic synthesis and as a fragrance component.[1] While standard 1D ¹H and ¹³C NMR provide essential preliminary data, they often leave ambiguities. For instance, overlapping signals in the aromatic region and the definitive assignment of protons to their specific carbons require more powerful techniques. The primary objective is not just to confirm the presence of functional groups, but to piece together the entire molecular puzzle with unshakeable confidence. 2D NMR spectroscopy provides this next level of certainty by revealing through-bond correlations between nuclei.[2][3]

Foundational Analysis: 1D ¹H and ¹³C NMR

Before delving into 2D experiments, a thorough analysis of the 1D spectra is crucial. This establishes the basic framework of the molecule, identifying the types and numbers of protons and carbons.

  • ¹H NMR Spectroscopy: The proton spectrum reveals the number of distinct proton environments. For Ethyl trans-4-phenyl-2-butenoate, we expect to see signals for the ethyl group (-CH₂- and -CH₃), two vinylic protons, a benzylic methylene group (-CH₂-), and the aromatic protons of the phenyl group. A key diagnostic feature is the large coupling constant (typically >15 Hz) between the vinylic protons, which is characteristic of a trans-alkene geometry.[4][5]

  • ¹³C NMR Spectroscopy: The carbon spectrum identifies all unique carbon atoms in the molecule.[4] This includes the ester carbonyl, the carbons of the phenyl ring, the olefinic carbons, and the carbons of the ethyl and benzylic groups. Quaternary carbons (like the carbonyl and the ipso-carbon of the phenyl ring) are readily identified.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl trans-4-phenyl-2-butenoate

Atom LabelAtom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Notes
1 -CH₃ (Ethyl)~1.28~14.2Triplet (t)
2 -CH₂- (Ethyl)~4.18~60.5Quartet (q)
3 =CH- (Olefinic)~7.10~148.0Doublet of Triplets (dt)
4 =CH- (Olefinic)~6.13~120.7Doublet of Triplets (dt)
5 -CH₂- (Benzylic)~3.50~38.0Doublet (d)
6 Ar-C (ipso)-~140.5Quaternary
7, 11 Ar-CH (ortho)~7.20-7.40~128.8Multiplet (m)
8, 10 Ar-CH (meta)~7.20-7.40~128.5Multiplet (m)
9 Ar-CH (para)~7.20-7.40~126.5Multiplet (m)
12 C=O (Ester)-~166.3Quaternary

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values for similar structures.[4][6][7]

While this 1D data is informative, it doesn't explicitly prove the connectivity. For example, it doesn't definitively link the benzylic protons at position 5 to the vinylic proton at 4 . This is where 2D correlation spectroscopy becomes indispensable.

Mapping the Molecular Framework: COSY and HSQC Analysis

We will now employ a logical workflow, using COSY to establish proton-proton spin systems and HSQC to link these protons to their directly attached carbons.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structural Elucidation a Acquire ¹H & ¹³C Spectra b Identify Proton & Carbon Signals a->b c Propose Initial Assignments & Ambiguities b->c d Acquire COSY Spectrum c->d e Acquire HSQC Spectrum c->e f Map H-H Spin Systems (COSY) d->f g Link Protons to Carbons (HSQC) e->g f->g h Confirm Connectivity g->h i Final Structure Assignment h->i

Figure 1: Workflow for structural elucidation using 1D and 2D NMR.

Correlation Spectroscopy (COSY) is a 2D experiment that identifies protons that are spin-spin coupled, typically through two or three bonds.[8][9] The resulting spectrum plots the ¹H spectrum on both axes. Diagonal peaks correspond to the 1D spectrum, while off-diagonal "cross-peaks" indicate a coupling between the two protons at those respective chemical shifts.[3][10]

For Ethyl trans-4-phenyl-2-butenoate, the COSY spectrum would reveal the following key correlations, confirming the connectivity of proton spin systems:

  • Ethyl Group: A cross-peak between the triplet at ~1.28 ppm (H1 ) and the quartet at ~4.18 ppm (H2 ).

  • Butenoate Chain:

    • A strong cross-peak between the two vinylic protons, H3 (~7.10 ppm) and H4 (~6.13 ppm).

    • A cross-peak between the vinylic proton H4 (~6.13 ppm) and the benzylic protons H5 (~3.50 ppm).

  • Phenyl Group: Complex cross-peaks may appear within the aromatic region (~7.20-7.40 ppm), indicating coupling between adjacent aromatic protons.

The COSY experiment provides a "proton roadmap," connecting adjacent protons and allowing us to trace out the carbon skeleton from the perspective of the protons.

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides direct, one-bond correlations between protons and the heteronucleus they are attached to, in this case, ¹³C.[11] The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a direct C-H bond.[12]

The HSQC spectrum is the definitive tool for assigning carbons that have attached protons:

  • Ethyl Group: A peak correlating the proton signal at ~1.28 ppm (H1 ) with the carbon signal at ~14.2 ppm (C1 ), and another peak correlating the proton signal at ~4.18 ppm (H2 ) with the carbon signal at ~60.5 ppm (C2 ).

  • Butenoate Chain: Peaks correlating H3 to C3 , H4 to C4 , and H5 to C5 .

  • Phenyl Group: It resolves the crowded ¹H aromatic region by spreading the signals into the ¹³C dimension, showing distinct peaks for each unique C-H pair (C7/H7, C8/H8, C9/H9 ).

Crucially, quaternary carbons (like the ester carbonyl C12 and the ipso-carbon C6 ) will be absent from the HSQC spectrum, as they have no directly attached protons. This makes their identification straightforward by comparing the ¹³C spectrum with the HSQC data.

G H1 H1 H2 H2 H1->H2 COSY C1 C1 H1->C1 HSQC C2 C2 H2->C2 HSQC H3 H3 H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC H5 H5 H4->H5 COSY C4 C4 H4->C4 HSQC C5 C5 H5->C5 HSQC H_Ar H_Ar C_Ar C_Ar H_Ar->C_Ar HSQC

Figure 2: Logical relationships derived from COSY and HSQC spectra.

Synthesizing the Data: A Complete Assignment

By combining the information from all experiments, we can confidently assign every signal and validate the structure of Ethyl trans-4-phenyl-2-butenoate. The process is a self-validating loop: the ¹H spectrum suggests a fragment, COSY confirms its internal proton connectivity, and HSQC anchors that fragment to specific carbons in the ¹³C spectrum.

Table 2: Integrated NMR Data and Structural Assignments

Atom Label¹H Shift (ppm)¹³C Shift (ppm)COSY Correlation (with H at pos.)HSQC Correlation
1 ~1.28~14.22Confirmed
2 ~4.18~60.51Confirmed
3 ~7.10~148.04Confirmed
4 ~6.13~120.73, 5Confirmed
5 ~3.50~38.04Confirmed
6 -~140.5-Absent (Quaternary)
7, 11 ~7.2-7.4~128.8Adjacent Ar-HConfirmed
8, 10 ~7.2-7.4~128.5Adjacent Ar-HConfirmed
9 ~7.2-7.4~126.5Adjacent Ar-HConfirmed
12 -~166.3-Absent (Quaternary)

This integrated approach removes all ambiguity. The COSY correlation between H4 and H5 definitively proves the connectivity of the phenylmethyl group to the butenoate double bond. The HSQC spectrum then assigns the exact carbon chemical shifts for each of these positions, completing the puzzle.

Experimental Protocols

To ensure reproducibility, the following detailed methodologies are provided.

1. Sample Preparation

  • Weigh approximately 15-20 mg of Ethyl trans-4-phenyl-2-butenoate.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for small organic molecules, offering good solubility and a clean spectral window.

  • Add tetramethylsilane (TMS) as an internal standard (0.03% v/v) for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: All spectra should be recorded on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of heteronuclear experiments.[13]

  • ¹H NMR:

    • Experiment: Standard single-pulse acquisition.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR:

    • Experiment: Proton-decoupled single-pulse acquisition.

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • gCOSY (gradient-selected COSY):

    • Experiment: Standard gCOSY pulse sequence.

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Data Points: 2048 in F2, 256-512 increments in F1.

    • Number of Scans per Increment: 4-8.

  • gHSQC (gradient-selected HSQC):

    • Experiment: Standard gHSQC pulse sequence optimized for one-bond ¹J(CH) coupling (~145 Hz).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): ~180-200 ppm.

    • Data Points: 2048 in F2, 256 increments in F1.

    • Number of Scans per Increment: 8-16.

3. Data Processing

  • Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decays (FIDs) to improve the signal-to-noise ratio.

  • Perform Fourier transformation on all dimensions.

  • Phase correct all spectra carefully.

  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.

References

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • University of Crete. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]

  • Kay, L. E., & Gardner, K. H. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1–23.
  • Scribd. (n.d.). Understanding COSY NMR Spectroscopy. Retrieved from [Link]

  • Wang, C., et al. (2024, September 25). Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. Molecules, 29(19), 4478.
  • Royal Society of Chemistry. (n.d.). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000124 - Trans-Cinnamic Acid. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). COSY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Ovid. (n.d.). The COSY and DQF-COSY NMR Spectra for Systems of... : Concepts in Magnetic Resonance. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Acid Derivatives. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • G. A. N. (2012). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 17(7), 7867-7917.
  • SciSpace. (2003). Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy. Retrieved from [Link]

  • SlideShare. (2014, November 25). COSY, HETCOR, etc spectrum of Ethyl-2-butenoate. Retrieved from [Link]

  • SlideShare. (2015, June 14). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cis-4-phenyl-2-butenoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl trans-4-phenyl-2-butenoate. Retrieved from [Link]

  • Chegg. (2021, March 3). Solved II. The 'H NMR and 13C NMR spectra for ethyl. Retrieved from [Link]

  • YouTube. (2021, January 27). Two-Dimensional NMR Spectroscopy (COSY & HSQC) | Dr M A Hashmi. Retrieved from [Link]

Sources

Comparative

Elemental Analysis Standards for Ethyl trans-4-phenyl-2-butenoate: A Comparative Guide for CH/O Calibration

Target Audience: Researchers, analytical chemists, and drug development professionals. Introduction Ethyl trans-4-phenyl-2-butenoate (CAS 1466-22-4) is an α,β-unsaturated ester that serves as a critical intermediate in o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction

Ethyl trans-4-phenyl-2-butenoate (CAS 1466-22-4) is an α,β-unsaturated ester that serves as a critical intermediate in organic synthesis, pharmaceutical development, and the flavor and fragrance industry[1][2]. With a molecular formula of C₁₂H₁₄O₂, its theoretical elemental composition is 75.76% Carbon, 7.42% Hydrogen, and 16.82% Oxygen [1].

To verify the purity of synthesized or procured batches, researchers rely on dynamic flash combustion elemental analysis (EA). Because this compound lacks nitrogen and sulfur, standard CHNS calibration protocols must be strategically modified into CH/O-specific workflows to ensure absolute quantitative accuracy.

The Causality of Standard Selection: Why Matrix Matching Matters

In a typical elemental analyzer (e.g., FlashSmart or Carlo Erba NA 1500), the sample is flash-combusted at ~1000°C in a temporarily enriched oxygen atmosphere[3]. The resulting gases (CO₂ and H₂O) are separated via a gas chromatography column and quantified by a Thermal Conductivity Detector (TCD)[3].

The TCD responses are converted into mass percentages using a K-factor calibration curve generated from pre-analyzed, high-purity reference standards[4]. The golden rule of EA is matrix matching: the calibration standard must closely mimic the analyte's elemental ratios, structural bonds, and combustion kinetics. Failing to match the matrix leads to differential oxygen consumption during the flash phase, skewing the integration of the chromatographic peaks.

Comparative Analysis of Calibration Standards

Selecting the correct standard is the most critical variable in analyzing Ethyl trans-4-phenyl-2-butenoate. Below is a comparison of the three most common reference materials.

StandardMolecular Formula% Carbon% Hydrogen% Nitrogen% OxygenStructural Match to Target
Ethyl trans-4-phenyl-2-butenoate (Target) C₁₂H₁₄O₂75.76% 7.42% 0.00% 16.82% N/A (Aromatic α,β-unsaturated ester)
Benzoic Acid C₇H₆O₂68.85%4.95%0.00%26.20%High (Aromatic ring, carboxylate)
Stearic Acid C₁₈H₃₆O₂76.00%12.76%0.00%11.25%Low (Long-chain aliphatic)
Acetanilide C₈H₉NO71.09%6.71%10.36%11.84%Moderate (Aromatic, but contains N)
Benzoic Acid (The Primary Standard)

Benzoic acid is the gold standard for non-nitrogenous, oxygenated aromatic compounds[3][5]. Its structural similarity (an aromatic ring attached to a carboxyl derivative) ensures that its combustion kinetics closely mirror those of Ethyl trans-4-phenyl-2-butenoate. Because it contains exactly 0% nitrogen, it prevents the TCD from establishing an unnecessary N-channel baseline, which can introduce integration noise.

Stearic Acid (The CCV Standard)

While Benzoic acid is structurally ideal, its carbon content (68.85%) is lower than our target (75.76%). Stearic acid offers an exceptionally close carbon match (76.00%). Although it lacks aromaticity, its high carbon density makes it the perfect Continuing Calibration Verification (CCV) standard to prove the calibration curve remains linear at the ~76% carbon threshold.

Acetanilide (The Suboptimal Universal Standard)

Acetanilide is the most widely used universal standard in CHNS analysis[6][7]. However, it contains 10.36% Nitrogen. If used to calibrate for Ethyl trans-4-phenyl-2-butenoate, the system expects nitrogen. During the actual sample run, the N-channel will only integrate baseline noise, potentially altering the oxygen-demand dynamics and skewing the critical C/H K-factors. It should be avoided for this specific application.

Analytical Workflow Visualization

EA_Workflow A Sample: Ethyl trans-4-phenyl-2-butenoate (C12H14O2) B Assess Elemental Profile (Target: 75.76% C, 7.42% H, 16.82% O) A->B C Select Calibration Standard B->C D1 Benzoic Acid (C7H6O2) Gold Standard for CHO Aromatics C->D1 Primary Choice D2 Stearic Acid (C18H36O2) High Carbon % Match C->D2 Secondary Choice D3 Acetanilide (C8H9NO) Universal (Suboptimal due to N) C->D3 Avoid E Flash Combustion (1000°C) O2 Atmosphere D1->E D2->E F Reduction & GC Separation (Porapak Q/S) E->F G Thermal Conductivity Detection (TCD) Quantify CO2 & H2O F->G H K-Factor Calibration & Purity Verification G->H

Caption: Workflow for selecting calibration standards and executing CH/O elemental analysis for aromatic esters.

Self-Validating Experimental Protocol for CH/O Analysis

To ensure absolute trustworthiness, the following protocol operates as a self-validating system. The system proves its own accuracy before the target sample is ever introduced.

Phase 1: System Equilibration and Blanking

  • Purge the elemental analyzer with ultra-high purity (99.9995%) Helium carrier gas and Oxygen combustion gas[3].

  • Set the primary combustion reactor (containing the V₂O₅ catalyst) to 1000°C and the reduction reactor (containing Cu wires) to 650°C.

  • Validation Step: Run 3 to 5 empty, smooth tin capsules. The system is validated for calibration only when the TCD baseline stabilizes and carbon/hydrogen carryover is definitively zero.

Phase 2: K-Factor Calibration (The Primary Standard)

  • Using a microbalance (0.001 mg precision), weigh 1.5 to 2.5 mg of NIST-traceable Benzoic Acid[8] into successive tin capsules.

  • Combust the standards to generate a 5-point calibration curve. The software calculates the K-factor by correlating the integrated TCD peak areas of CO₂ and H₂O to the theoretical percentages of Benzoic Acid (68.85% C, 4.95% H)[4].

Phase 3: Continuing Calibration Verification (CCV)

  • To validate the calibration's accuracy at the upper carbon threshold of the target analyte, weigh 2.0 mg of Stearic Acid (76.00% C).

  • Validation Step: Analyze the CCV sample. The system self-validates if the recovered carbon value falls strictly within 95–105% of the theoretical 76.00%[7]. If it fails, the curve is non-linear and the system must be recalibrated.

Phase 4: Analyte Quantification

  • Weigh 2.0 mg of Ethyl trans-4-phenyl-2-butenoate. Given its nature as an ester, ensure the tin capsule is hermetically crimped (cold-welded) to prevent pre-combustion volatilization.

  • Analyze the sample in duplicate to ensure reproducibility[9].

  • Final Validation: Compare the empirical data against the theoretical values (75.76% C, 7.42% H). For rigorous academic or pharmaceutical validation (e.g., ACS journal standards), the measured CH/O results must fall within an absolute margin of ±0.40% of the calculated values[1][9].

References

  • Benchchem.
  • Chem-Impex. "Ethyl trans-4-phenyl-2-butenoate".
  • Texas A&M University (TAMU). "CHNS ANALYSIS". Ocean Drilling Program.
  • Royal Society of Chemistry (RSC). "CHNS Elemental Analysers". RSC.org.
  • Thermo Fisher Scientific. "CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer". ThermoFisher.com.
  • University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems". UBC.ca.
  • National Institute of Standards and Technology (NIST). "Certificate of Analysis - SRM 141e Acetanilide". NIST.gov.
  • University of Alberta. "TC-TN-by-Combustion-Method-Summary-2012". UAlberta.ca.
  • Wikipedia. "Benzoic acid". Wikipedia.org.
  • ResearchGate. "A new realization of SI for organic chemical measurement: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid)".

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Safety & Regulatory Compliance

Safety

Ethyl trans-4-phenyl-2-butenoate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Ethyl trans-4-phenyl-2-butenoate Ethyl trans-4-phenyl-2-butenoate is a versatile α,β-unsaturated ester utilized extensively in organic synthesis, medicinal chemistry, and...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Ethyl trans-4-phenyl-2-butenoate

Ethyl trans-4-phenyl-2-butenoate is a versatile α,β-unsaturated ester utilized extensively in organic synthesis, medicinal chemistry, and the flavor and fragrance industry[1]. While highly valuable as a synthetic intermediate, its disposal requires strict adherence to environmental and laboratory safety protocols. Because it contains both an ester linkage and an oxidizable alkene moiety, improper waste mixing can lead to hazardous exothermic reactions or regulatory non-compliance under the Resource Conservation and Recovery Act (RCRA)[2].

This guide provides a self-validating, step-by-step methodology for the safe operational handling and disposal of ethyl trans-4-phenyl-2-butenoate, ensuring both scientific integrity and regulatory compliance.

Physicochemical Hazard Profile

Understanding the molecular reactivity of ethyl trans-4-phenyl-2-butenoate is the foundation of a safe disposal plan. The following table summarizes its quantitative and qualitative properties alongside their direct operational implications.

PropertyValueOperational & Disposal Implication
IUPAC Name Ethyl (2E)-4-phenylbut-2-enoateDetermines primary classification as non-halogenated organic waste[3].
CAS Number 1205-84-1 (or 1466-22-4)Required for accurate Safety Data Sheet (SDS) tracking and waste manifesting[1].
Molecular Weight 190.24 g/mol High molecular weight reduces vapor pressure, but containers must still be sealed to prevent VOC emissions[2].
Functional Groups Ester, trans-AlkeneHighly susceptible to acid/base-catalyzed hydrolysis and electrophilic oxidation[4].
EPA Waste Class Non-Halogenated OrganicMust be strictly segregated from halogenated solvents to avoid regulatory penalties and increased incineration costs[3].

Mechanistic Rationale for Waste Segregation

As a Senior Application Scientist, I emphasize that waste disposal is not merely pouring liquid into a carboy; it is the final chemical reaction of your workflow. Ethyl trans-4-phenyl-2-butenoate must be segregated based on the following mechanistic principles:

  • Prevention of Ester Hydrolysis: Mixing this compound with strong aqueous acids (e.g., sulfuric acid waste) or bases (e.g., sodium hydroxide washings) will catalyze the hydrolysis of the ester bond, yielding 4-phenyl-2-butenoic acid and ethanol. This reaction can generate unexpected heat and pressure, potentially rupturing sealed waste containers[5].

  • Mitigation of Alkene Oxidation: The carbon-carbon double bond is susceptible to oxidative cleavage or epoxidation by peroxy acids (e.g., m-CPBA) or strong oxidizers (e.g., permanganate, nitric acid)[4]. Combining this ester with oxidizing waste streams creates a severe fire and explosion hazard[5].

  • Halogenated vs. Non-Halogenated Streams: Under EPA RCRA guidelines, mixing non-halogenated waste (like this ester) with halogenated waste (e.g., dichloromethane, chloroform) forces the entire container to be treated as halogenated waste. This drastically increases disposal costs and complicates the high-temperature incineration process required to prevent dioxin formation[3].

Step-by-Step Disposal Protocol

To ensure absolute safety, every disposal action must be a self-validating system. Follow this step-by-step methodology when disposing of reaction mixtures or pure stock solutions containing ethyl trans-4-phenyl-2-butenoate.

Step 1: Quenching and Neutralization (Self-Validation Step) Before transferring any reaction mixture containing the ester to a bulk waste container, ensure all reactive reagents have been quenched.

  • Action: If the ester was part of an acid/base extraction, neutralize the aqueous phase.

  • Validation: Test the solution with pH paper. The pH must read between 6.0 and 8.0 before proceeding. This guarantees that delayed hydrolysis will not occur inside the waste carboy[5].

Step 2: Solvent Matrix Classification Determine the primary solvent matrix of your waste.

  • Action: If the ester is dissolved in ethyl acetate, hexanes, or ethanol, route it to the Non-Halogenated Organic Waste container. If it is dissolved in dichloromethane or chloroform, it must be routed to the Halogenated Organic Waste container[3].

Step 3: Transfer to the Satellite Accumulation Area (SAA)

  • Action: Transport the waste to the designated SAA in secondary containment. Use a chemically compatible funnel (e.g., HDPE) to transfer the liquid.

  • Validation: Visually inspect the carboy. Do not fill the container beyond 90% capacity. This leaves critical headspace for vapor expansion, preventing over-pressurization[2].

Step 4: Sealing and RCRA Labeling

  • Action: Immediately cap the waste container tightly. The EPA mandates that waste containers must be closed at all times unless actively adding waste[2].

  • Validation: Attach a hazardous waste tag. Check the boxes for "Flammable" and "Toxicity" (depending on the solvent matrix), and explicitly write "Ethyl trans-4-phenyl-2-butenoate" along with its approximate concentration. Never use abbreviations[6].

Waste Stream Decision Matrix

The following workflow illustrates the logical routing of ester-containing waste to ensure regulatory compliance and laboratory safety.

G Start Waste Generation: Ethyl trans-4-phenyl-2-butenoate CheckpH Is pH Neutral (pH 6-8)? Start->CheckpH Neutralize Neutralize & Verify with pH Paper CheckpH->Neutralize No CheckSolvent Contains Halogenated Solvents (e.g., DCM)? CheckpH->CheckSolvent Yes Neutralize->CheckSolvent NonHalo Non-Halogenated Waste Carboy CheckSolvent->NonHalo No Halo Halogenated Waste Carboy CheckSolvent->Halo Yes SAA Satellite Accumulation Area (SAA) NonHalo->SAA Halo->SAA EHS EH&S Pickup & RCRA Incineration SAA->EHS

Decision matrix for the classification and disposal of ester-containing organic waste.

Spill Response and Decontamination Workflow

In the event of an accidental spill of ethyl trans-4-phenyl-2-butenoate outside of a fume hood:

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity. Ensure laboratory ventilation is operating at maximum capacity to clear volatile organic compounds (VOCs).

  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Never use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container (e.g., a dedicated poly-bucket)[6].

  • Surface Decontamination: Wash the spill area with a mild detergent solution followed by water to remove any residual ester, which can leave a persistent odor and slippery residue. Dispose of the washings as aqueous hazardous waste[7].

References

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: cwu.edu URL: [Link]

  • Title: Chemistry Lab Waste Disposal Source: emsllcusa.com URL: [Link]

  • Title: Laboratory Hazardous Waste Management Guide Source: tennessee.edu URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: nih.gov URL: [Link]

  • Title: Chemical Waste Management: Combining Compatible Used Organic Solvents Source: louisville.edu URL: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Ethyl trans-4-phenyl-2-butenoate
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